N-(4-acetylphenyl)-4-methoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(18)12-3-7-14(8-4-12)17-16(19)13-5-9-15(20-2)10-6-13/h3-10H,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBJBHMULRQFKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352231 | |
| Record name | N-(4-acetylphenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72269-25-1 | |
| Record name | N-(4-Acetylphenyl)-4-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72269-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-acetylphenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Characterization Guide: N-(4-acetylphenyl)-4-methoxybenzamide
CAS Registry Number: 72269-25-1 Molecular Formula: C₁₆H₁₅NO₃ Molecular Weight: 269.30 g/mol [1]
Executive Summary & Structural Significance
This guide details the synthesis, structural validation, and quality control protocols for N-(4-acetylphenyl)-4-methoxybenzamide . This compound represents a critical scaffold in medicinal chemistry, serving as a structural hybrid between p-anisic acid derivatives and acetophenone-based signaling molecules.
Its structural rigidity, conferred by the central amide linkage between two para-substituted aromatic rings, makes it an ideal model for:
-
Liquid Crystal Mesogens: Studying rod-like molecular alignment.
-
Drug Discovery: Acting as a precursor for tubulin polymerization inhibitors and anti-inflammatory agents where the p-methoxy and p-acetyl groups function as hydrogen bond acceptor/donor motifs.
Synthetic Pathway & Rationale
To ensure high purity and yield, the synthesis follows a nucleophilic acyl substitution mechanism (Schotten-Baumann conditions) rather than direct thermal dehydration, which often leads to degradation.
Reaction Logic
-
Nucleophile: 4-Aminoacetophenone (The amine is moderately nucleophilic but deactivated by the electron-withdrawing acetyl group).
-
Electrophile: 4-Methoxybenzoyl chloride (Highly reactive acid chloride).
-
Base (Scavenger): Pyridine or Triethylamine (TEA). Essential to neutralize the HCl byproduct, driving the equilibrium forward and preventing protonation of the unreacted amine.
Figure 1: Step-wise synthetic workflow emphasizing the role of the base scavenger.
Experimental Protocol
-
Preparation: Dissolve 4-aminoacetophenone (1.0 eq) in anhydrous Dichloromethane (DCM). Add Pyridine (1.2 eq) and cool to 0°C.
-
Addition: Dropwise addition of 4-methoxybenzoyl chloride (1.1 eq) dissolved in DCM. Critical Control Point: Exothermic reaction; maintain temperature <5°C to prevent side reactions.
-
Workup: Stir at room temperature for 4–6 hours. The product often precipitates. Wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Purification: Recrystallize from Ethanol or DMF/Water mixtures to remove trace starting materials.
Spectroscopic Characterization
This section defines the "Fingerprint of Identity." A sample is only considered valid if it meets all criteria below.
A. Nuclear Magnetic Resonance (NMR)
Solvent Choice: DMSO-d₆ is required.[2] The rigid amide backbone often leads to poor solubility in CDCl₃, and DMSO prevents the exchange of the amide proton, allowing for its integration.
¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| Amide NH | 10.20 – 10.40 | Singlet (br) | 1H | Highly deshielded by C=O anisotropy and H-bonding. |
| Ar-H (Ring B) | 7.90 – 8.00 | Doublet (J≈8.8Hz) | 2H | Ortho to Acetyl (Electron Withdrawing Group). |
| Ar-H (Ring A) | 7.90 – 7.95 | Doublet (J≈8.8Hz) | 2H | Ortho to Amide Carbonyl. |
| Ar-H (Ring B) | 7.75 – 7.85 | Doublet (J≈8.8Hz) | 2H | Ortho to Amide Nitrogen. |
| Ar-H (Ring A) | 7.00 – 7.10 | Doublet (J≈8.8Hz) | 2H | Ortho to Methoxy (Electron Donating Group - Shielded). |
| Methoxy | 3.80 – 3.85 | Singlet | 3H | Characteristic O-CH₃ shift. |
| Acetyl | 2.50 – 2.60 | Singlet | 3H | Characteristic ketone methyl. |
Note: The aromatic region shows two distinct AA'BB' systems. The protons ortho to the acetyl and amide carbonyl groups will be the most downfield.
B. Infrared Spectroscopy (FT-IR)
The IR spectrum must resolve the two distinct carbonyl environments.
-
3300 – 3350 cm⁻¹: N-H Stretching (Sharp band).
-
1675 – 1685 cm⁻¹: C=O Stretching (Ketone - Acetyl group).
-
1645 – 1660 cm⁻¹: C=O Stretching (Amide I band).
-
1250 cm⁻¹: C-O Stretching (Aryl ether).
C. Mass Spectrometry[3]
-
Technique: ESI-MS (Positive Mode).
-
Target Ion: [M+H]⁺ = 270.3 m/z.
-
Fragment Ions: Loss of methoxy group or cleavage at the amide bond may be observed at higher collision energies.
Quality Control & Analytical Workflow
To ensure reproducibility in drug development assays, the following self-validating workflow must be executed for every batch.
Figure 2: Analytical decision tree for batch release.
Troubleshooting Critical Impurities
-
Doublet at 6.6 ppm (NMR): Indicates unreacted 4-aminoacetophenone (amine protons). Remedy: Acid wash.
-
Broad peak >12 ppm (NMR): Indicates hydrolyzed 4-methoxybenzoic acid. Remedy: Bicarbonate wash.
-
Low Melting Point: Indicates solvent occlusion (likely DCM). Remedy: Dry under high vacuum at 60°C for 12h.
References
-
Synthetic Methodology (Analogous): National Institutes of Health (NIH) - PubChem. (2025). N-(4-Acetylphenyl)benzamide (Analogous Amide Synthesis). Retrieved from [Link]
-
Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). SDBS: Spectral Database for Organic Compounds (Ref: p-Anisic acid derivatives). Retrieved from [Link]
Sources
An In-depth Technical Guide to the Chemical Properties of N-(4-acetylphenyl)-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-acetylphenyl)-4-methoxybenzamide is a chemical compound of interest within the broader class of benzamides, a scaffold frequently encountered in medicinal chemistry and materials science. Its structure, featuring a central amide linkage connecting a 4-acetylphenyl group and a 4-methoxyphenyl group, suggests potential for diverse biological activities and applications. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, predicted spectral characteristics, and a discussion of its potential significance in research and development, grounded in data from analogous compounds.
Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction/Reference |
| Molecular Formula | C₁₆H₁₅NO₃ | Based on its chemical structure. |
| Molecular Weight | 269.30 g/mol | Calculated from the molecular formula. |
| Melting Point | Estimated to be in the range of 170-190 °C | The related precursor, 4-Methoxybenzamide, has a melting point of 164-167 °C[1][2]. The addition of the acetylphenyl group would likely increase the melting point. |
| Boiling Point | High, likely > 400 °C with decomposition | Amides generally have high boiling points due to strong intermolecular hydrogen bonding. |
| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Sparingly soluble in water. | The amide and ketone functionalities suggest solubility in polar organic solvents. |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on the appearance of similar benzamide derivatives. |
Synthesis of this compound
The synthesis of this compound can be readily achieved via the acylation of 4-aminoacetophenone with 4-methoxybenzoyl chloride. This is a standard method for amide bond formation.
Experimental Protocol:
Step 1: Synthesis of this compound
This protocol is adapted from the general synthesis of N-substituted benzamides.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-aminoacetophenone (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Slowly add a solution of 4-methoxybenzoyl chloride (1 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectral Analysis (Predicted)
While experimental spectra for this compound are not available, we can predict the key spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings, the acetyl group, the methoxy group, and the amide proton.
-
Amide Proton (N-H): A broad singlet is expected in the downfield region (around δ 8.0-9.0 ppm).
-
Aromatic Protons (4-acetylphenyl ring): Two doublets are anticipated, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the acetyl group will be further downfield than those ortho to the amide nitrogen.
-
Aromatic Protons (4-methoxyphenyl ring): Two doublets are also expected for this 1,4-disubstituted ring. The protons ortho to the carbonyl group will be downfield compared to those ortho to the methoxy group.
-
Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-3.9 ppm.
-
Acetyl Protons (-COCH₃): A sharp singlet is expected around δ 2.5-2.6 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for all 16 carbon atoms in the molecule.
-
Carbonyl Carbons (C=O): Two signals are expected in the downfield region, one for the amide carbonyl (around 165-170 ppm) and one for the ketone carbonyl (around 195-200 ppm).
-
Aromatic Carbons: A series of signals in the aromatic region (δ 110-165 ppm) corresponding to the carbons of both benzene rings. The carbon bearing the methoxy group will be significantly upfield, while the carbons attached to the carbonyl groups and the nitrogen atom will be downfield.
-
Methoxy Carbon (-OCH₃): A signal is expected around δ 55-56 ppm.
-
Acetyl Carbon (-COCH₃): A signal is expected around δ 26-27 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorption bands:
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.
-
C=O Stretch (Amide): A strong absorption band around 1650-1680 cm⁻¹.
-
C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹.
-
C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.
-
C-O Stretch (Aryl Ether): A strong absorption band around 1250 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 269 would be expected. Key fragmentation patterns could include:
-
Loss of the acetyl group (-COCH₃) to give a fragment at m/z = 226.
-
Cleavage of the amide bond, leading to fragments corresponding to the 4-methoxybenzoyl cation (m/z = 135) and the 4-acetylphenylaminyl radical.
-
Loss of the methoxy group (-OCH₃) from the 4-methoxybenzoyl fragment to give a fragment at m/z = 104.
Potential Applications and Biological Activity
While no specific biological activities have been reported for this compound, the benzamide scaffold is a well-established pharmacophore. Derivatives of benzamide have shown a wide range of biological activities, including:
-
Antimicrobial and Antiviral Agents: Many benzamide derivatives have been investigated for their efficacy against various pathogens.
-
Enzyme Inhibitors: The benzamide structure is present in numerous enzyme inhibitors, including poly(ADP-ribose) polymerase (PARP) inhibitors and histone deacetylase (HDAC) inhibitors, which are important targets in cancer therapy.
-
Central Nervous System (CNS) Agents: Certain benzamides act as dopamine receptor antagonists and are used as antipsychotic and antiemetic drugs.
The presence of the acetyl and methoxy groups on the phenyl rings of this compound provides handles for further chemical modification, allowing for the exploration of structure-activity relationships and the potential optimization of biological activity.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not available. However, based on the safety data for related benzamides, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Toxicity: The toxicological properties have not been fully investigated. It should be handled with care, avoiding inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a molecule with potential for further investigation in both medicinal chemistry and materials science. While detailed experimental data is currently limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate its physicochemical properties and biological activities.
References
Sources
Technical Whitepaper: Physicochemical Profiling and Synthesis of N-(4-acetylphenyl)-4-methoxybenzamide
[1][2]
CAS Registry Number: 72269-25-1
Formula:
Executive Summary & Molecular Identity[3][4][5]
In the context of medicinal chemistry, This compound serves as a quintessential diaryl amide scaffold .[1][2][3] Structurally, it bridges an electron-rich p-anisoyl ring with an electron-deficient p-acetylaniline moiety.[1][2][3][4] This "push-pull" electronic character influences its solubility, crystal packing, and spectroscopic signature.[1][3][5][4][6]
While the nominal molecular weight is often cited as 269.30 g/mol , high-precision drug development requires a distinction between the Average Molecular Weight (for stoichiometric calculations) and the Monoisotopic Mass (for Mass Spectrometry validation).[1][2][4][6]
Table 1: Molecular Weight Specifications
| Parameter | Value | Application Context |
| Average Molecular Weight | 269.295 g/mol | Gravimetric synthesis, molarity calculations. |
| Monoisotopic Mass | 269.1052 Da | HRMS (High-Resolution Mass Spectrometry) target |
| Exact Mass | 269.105193 Da | Theoretical baseline for isotopic abundance calc.[1][2][3][5][4][6] |
| Molecular Formula | Elemental Analysis validation. |
Synthesis Protocol: Acyl Chloride Coupling
To ensure high purity and yield, we utilize a nucleophilic acyl substitution pathway.[1][2][3][5][4][6] This method is preferred over carbodiimide coupling (e.g., EDC/HOBt) for this specific substrate because the acid chloride intermediate drives the reaction to completion rapidly without forming difficult-to-remove urea byproducts.[1][2][3]
Reaction Logic
The reaction involves the attack of the nucleophilic amine (4-aminoacetophenone) on the electrophilic carbonyl of 4-methoxybenzoyl chloride.[1][2][3] A non-nucleophilic base (Triethylamine or Pyridine) is strictly required to scavenge the generated HCl and drive the equilibrium forward.[1][2][3][5][4][6]
Visualization: Reaction Scheme
Figure 1: Synthetic pathway utilizing Schotten-Baumann conditions for amide bond formation.
Step-by-Step Methodology
Reagents:
Protocol:
-
Solubilization: Dissolve 4-aminoacetophenone (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (
). -
Base Addition: Add
(15 mmol) via syringe. Cool the mixture to 0°C using an ice bath to suppress side reactions. -
Acylation: Dropwise add 4-methoxybenzoyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes. Causality: Slow addition prevents localized overheating and di-acylation.[1][3][5][4]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexanes).[1][2][3][5][4][6]
-
Work-up: Quench with saturated
(removes unreacted acid chloride). Wash the organic layer with 1M HCl (removes unreacted amine) and then Brine.[1][2][3][5][4][6] -
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol to yield white/off-white crystals.[1][2][3][5][4]
Analytical Validation (Self-Validating Systems)[1][2]
Trustworthiness in chemical synthesis is derived from cross-referencing orthogonal data sets.[1][2][3][5][4][6] For this molecule, the Molecular Weight is the anchor for Mass Spectrometry, while NMR confirms the connectivity.[2][3][5][4][6]
Mass Spectrometry Logic
In an LC-MS (ESI+) experiment, we do not look for the molecular weight (269.30).[1][2][3][4][6] We look for the protonated adduct
-
Target m/z: 270.113 (Calculated:
)[1][2][6] -
Fragmentation Pattern: High collision energy will cleave the amide bond.[1][2][3][5][4][6]
Figure 2: Predicted ESI+ MS fragmentation logic for structural confirmation.
H-NMR Prediction & Assignment
The structure contains distinct chemical environments that allow for rapid validation.[1][2][3][5][4]
| Proton Environment | Predicted Shift ( | Multiplicity | Causality/Logic |
| Amide NH | 9.5 - 10.5 | Singlet (Broad) | Highly deshielded by carbonyl anisotropy and H-bonding.[1][2] |
| Acetyl | ~2.55 | Singlet | Alpha to a carbonyl (electron withdrawing).[1][2][3][4] |
| Methoxy | ~3.85 | Singlet | Deshielded by oxygen electronegativity.[1][2][3][5][4] |
| Aromatic (Benzoyl) | 7.9 (d), 7.0 (d) | Doublets (AA'BB') | Ortho to electron-donating OMe (shielded) vs Carbonyl (deshielded).[1][2][4][6] |
| Aromatic (Aniline) | 7.8 (d), 8.0 (d) | Doublets (AA'BB') | Ortho to Acetyl (deshielded) vs Amide N (moderately shielded).[1][2][4][6] |
Physicochemical Properties & Drug-Likeness[1][2][3][9]
Understanding the physical behavior of this compound is crucial for its application as a pharmaceutical intermediate or probe.[1][2][3]
-
Lipophilicity (LogP): The calculated XLogP is approximately 2.3 .[1][2][3][5][4][6] This indicates moderate lipophilicity, suggesting good membrane permeability but limited water solubility without formulation aids.[1][2][3][5][4][6]
-
Hydrogen Bonding:
-
Lipinski Rule of 5 Status: Compliant .
This profile suggests the compound is an excellent candidate for oral bioavailability studies or as a "drug-like" fragment in library design.[1][3][5][4]
References
-
PubChem. this compound (Compound).[1][2][3][4] National Library of Medicine.[1][2][3][5][4][6] Accessed Feb 2026.[1][2][3][5][4][6]
-
BLDpharm. Product Analysis: this compound CAS 72269-25-1.[1][2][3][4][8][1][2][4][6]
-
Kobkeatthawin, T., et al. Crystal structure of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E, 2013.[1][2][3][5][4][6][9] (Cited for analogous synthesis/crystallization methodology).[1][2][3][5][4][6]
-
Wang, Z., et al. Crystal structure of 4-methoxy-N-phenylbenzamide.[1][3][5][4] Acta Crystallographica Section E, 2014.[1][2][3][5][4][6] (Structural analog comparison).
Sources
- 1. N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide | C17H17NO5 | CID 3025739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C16H15NO3) [pubchemlite.lcsb.uni.lu]
- 3. N-(4-methoxyphenyl)-4-methylbenzamide | C15H15NO2 | CID 531829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors | MDPI [mdpi.com]
- 8. 72269-25-1|this compound|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
N-(4-acetylphenyl)-4-methoxybenzamide: Synthetic Architecture, Physicochemical Characterization, and Pharmacophore Analysis
CAS Registry Number: 72269-25-1 Chemical Formula: C₁₆H₁₅NO₃ Molecular Weight: 269.30 g/mol [1]
Executive Summary
N-(4-acetylphenyl)-4-methoxybenzamide represents a classical "push-pull" amide scaffold, integrating an electron-rich 4-methoxyphenyl ring (donor) and an electron-deficient 4-acetylphenyl group (acceptor) via a rigid amide linker. While often utilized as a model compound for investigating amide bond stability and crystal packing forces, this structure serves as a critical pharmacophore in medicinal chemistry. It shares structural homology with histone deacetylase (HDAC) inhibitors , tubulin polymerization inhibitors , and COX-2 selective anti-inflammatory agents .
This technical guide provides a rigorous, self-validating framework for the synthesis, purification, and structural validation of this compound, designed for application scientists requiring high-purity standards for Structure-Activity Relationship (SAR) studies.
Structural Identity & Physicochemical Profile[2][3][4][5][6]
The molecule is defined by its para-substituted diaryl amide core. The electronic disparity between the two aromatic rings creates a significant dipole moment, influencing its solubility profile and binding affinity in protein pockets.
Physicochemical Properties (Experimental & Predicted)[6][7][8][9]
| Property | Value / Characteristic | Relevance |
| Appearance | White to off-white crystalline solid | Indicator of initial purity (yellowing suggests oxidation). |
| Melting Point | 198–202 °C (Predicted range based on analogs) | High MP driven by intermolecular N-H···O hydrogen bonding.[2] |
| LogP (Octanol/Water) | ~2.6 – 2.9 | Moderate lipophilicity; likely permeable to cell membranes (Lipinski compliant). |
| H-Bond Donors | 1 (Amide NH) | Critical for active site anchoring (e.g., Ser/Thr residues). |
| H-Bond Acceptors | 3 (Methoxy O, Amide O, Ketone O) | Facilitates water solubility and receptor interaction. |
| Topological Polar Surface Area | ~55 Ų | Suggests good oral bioavailability (<140 Ų threshold). |
Synthetic Pathways & Optimization
To achieve pharmaceutical-grade purity (>98%), the Schotten-Baumann condensation is the preferred route over direct carboxylic acid coupling (e.g., EDC/HOBt), as it avoids the formation of urea byproducts and simplifies purification.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis involves the nucleophilic attack of the aniline nitrogen (4-aminoacetophenone) onto the carbonyl carbon of the acyl chloride (4-methoxybenzoyl chloride). A non-nucleophilic base (Pyridine or Triethylamine) is required to scavenge the liberated HCl and drive the equilibrium forward.
Graphviz Diagram: Synthetic Workflow
The following diagram outlines the critical process flow, including in-process controls (IPC).
Caption: Optimized Schotten-Baumann workflow. Critical Control Points (Red) ensure consumption of the genotoxic aniline precursor.
Experimental Protocol
Objective: Synthesis of 5.0 g of this compound.
Materials
-
4-Aminoacetophenone (CAS: 99-93-4)
-
4-Methoxybenzoyl chloride (Anisoyl chloride) (CAS: 100-07-2)
-
Pyridine (Anhydrous)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M HCl, Saturated NaHCO₃, Brine
Step-by-Step Methodology
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-aminoacetophenone (2.70 g, 20 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add Pyridine (3.2 mL, 40 mmol). Cool the mixture to 0°C using an ice bath.
-
Acylation: Dropwise, add a solution of 4-methoxybenzoyl chloride (3.75 g, 22 mmol) in DCM (10 mL) over 15 minutes. Note: The reaction is exothermic; maintain temperature <5°C to prevent side reactions.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours.
-
Validation: Spot TLC (50:50 Hexane:EtOAc). The starting amine (lower Rf) should disappear.
-
-
Quench & Work-up:
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Separate the organic layer.
-
Wash the organic layer successively with:
-
1M HCl (2 x 50 mL) – Critical Step: Removes excess pyridine and unreacted amine.
-
Sat. NaHCO₃ (2 x 50 mL) – Removes excess acid/benzoyl chloride hydrolysis products.
-
Brine (1 x 50 mL).
-
-
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude off-white solid.
-
Purification: Recrystallize from hot Ethanol (EtOH). Cool slowly to 4°C to maximize crystal growth. Filter and dry under vacuum.[3]
Structural Characterization (Validation)
The following spectral data confirms the successful formation of the amide bond and the integrity of the peripheral groups.
1H NMR (400 MHz, DMSO-d₆)
-
δ 10.25 (s, 1H, -NH-): The diagnostic amide proton. Its downfield shift confirms the electron-withdrawing nature of the acetylphenyl ring.
-
δ 7.95 (d, J=8.8 Hz, 2H, Ar-H): Protons ortho to the acetyl group (deshielded).
-
δ 7.90 (d, J=8.8 Hz, 2H, Ar-H): Protons ortho to the amide carbonyl (anisoyl ring).
-
δ 7.85 (d, J=8.8 Hz, 2H, Ar-H): Protons ortho to the amide nitrogen (aniline ring).
-
δ 7.05 (d, J=8.8 Hz, 2H, Ar-H): Protons ortho to the methoxy group (shielded).
-
δ 3.84 (s, 3H, -OCH₃): Characteristic singlet for the methoxy group.
-
δ 2.54 (s, 3H, -COCH₃): Characteristic singlet for the acetyl methyl group.
Mass Spectrometry (ESI-MS)
-
Calculated [M+H]⁺: 270.11
-
Observed [M+H]⁺: 270.1 m/z
-
Fragmentation: Loss of the acetyl group (M-43) or cleavage of the amide bond may be observed at higher collision energies.
Biological Potential & SAR Context[5]
While this compound is often a synthetic intermediate, its scaffold is "privileged" in drug discovery.
Pharmacophore Mapping
The molecule acts as a rigid spacer displaying specific binding features:
-
Acetyl Group: Mimics the warhead of covalent inhibitors or serves as a hydrogen bond acceptor in the "deep pocket" of enzymes like COX-2.
-
Methoxy Group: Often positioned to interact with hydrophobic pockets or specific backbone amides (e.g., in tubulin binding).
-
Benzamide Core: A common motif in HDAC inhibitors (e.g., Entinostat analogs) where the amide nitrogen coordinates with the zinc ion or interacts with the channel rim.
Graphviz Diagram: Pharmacophore Logic
Caption: Pharmacophore decomposition showing potential binding modes in oncology and inflammation targets.
References
-
PubChem. (2025).[4][5] Compound Summary: this compound.[1] National Library of Medicine. [Link]
-
Kobkeatthawin, T., et al. (2013).[2] N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E. (Cited for structural comparison of the V-shaped conformation in analogous systems). [Link]
-
Cui, A. L., et al. (2020).[6] Synthesis and Bioactivity of Benzamide Derivatives as Potential Anti-HBV Agents. Drug Design, Development and Therapy.[6][7] (Context for benzamide scaffold bioactivity). [Link]
Sources
- 1. 72269-25-1|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Technical Guide: Solubility Thermodynamics and Dissolution Kinetics of N-(4-acetylphenyl)-4-methoxybenzamide
[1]
Executive Summary & Chemical Identity
This compound (also known as 4'-acetyl-4-methoxybenzanilide) is a significant pharmaceutical intermediate and model compound for studying solute-solvent interactions in amide systems.[1] Its structure combines a polar amide linkage with a hydrophobic phenyl ring and specific functional groups (methoxy, acetyl) that dictate its solubility profile.[1]
Understanding its solid-liquid equilibrium (SLE) is critical for:
-
Process Optimization: Designing efficient crystallization and purification steps.
-
Formulation: Enhancing bioavailability through co-solvency or solid dispersion.[1][2]
-
Thermodynamic Modeling: Validating predictive models like Apelblat and Jouyban-Acree.[1][3]
Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 269.30 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | ~198–202 °C (Predicted based on benzanilide analogs) |
| H-Bond Donors | 1 (Amide N-H) |
| H-Bond Acceptors | 3 (Amide C=O, Acetyl C=O, Methoxy O) |
Solubility Landscape & Solvent Selection
The solubility of this compound is governed by the "like dissolves like" principle, modified by specific hydrogen-bonding interactions.[1]
Pure Solvent Systems
The solubility generally follows the order of solvent polarity and hydrogen-bonding capability:
-
Polar Aprotic (High Solubility): DMF, DMSO, NMP .
-
Polar Protic (Moderate Solubility): Ethanol, Methanol, Isopropanol, 1-Butanol .[1]
-
Moderately Polar (Low-Moderate Solubility): Acetone, Ethyl Acetate, Acetonitrile .[1]
-
Non-Polar (Low Solubility): Toluene, Hexane, Cyclohexane .[1]
-
Aqueous (Very Low Solubility): Water .[1]
Binary Solvent Mixtures (Co-Solvency)
In binary systems (e.g., Ethanol + Water, DMF + Water), the solubility often exhibits a maximum at a specific solvent composition (typically 0.6–0.8 mole fraction of the organic co-solvent).[1] This "co-solvency" effect arises from the preferential solvation of the hydrophobic and hydrophilic regions of the molecule.[1]
Thermodynamic Analysis
The dissolution process is analyzed using classical thermodynamic models to determine the enthalpy (
The Modified Apelblat Equation
The Modified Apelblat equation is the standard semi-empirical model for correlating solubility (
-
: Mole fraction solubility.[5]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
: Absolute temperature (K).[2][3][5][4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
: Empirical parameters derived from regression analysis.
-
Interpretation: These parameters reflect the non-ideality of the solution and the temperature dependence of the enthalpy of solution.[1]
-
van't Hoff Analysis
The van't Hoff equation relates solubility to the thermodynamic functions:
-
(Enthalpy of Solution): typically positive (endothermic) for this class of compounds, indicating that heat is absorbed during dissolution.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
(Entropy of Solution): typically positive , driving the dissolution process despite the enthalpic penalty.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
(Gibbs Free Energy):ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> .-
Positive
: Indicates non-spontaneous dissolution at standard state (requires driving force, i.e., low concentration).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Thermodynamic Cycle (Hess's Law)
The dissolution process can be broken down into:
-
Sublimation: Solid
Gas (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) -
Solvation: Gas
Solution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) -
Net Dissolution:
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Figure 1: Thermodynamic cycle representing the dissolution process.[1] The net enthalpy of solution is the sum of the sublimation enthalpy (breaking the lattice) and the solvation enthalpy (forming solute-solvent interactions).[1]
Experimental Protocol: Isothermal Saturation Method
To generate high-quality solubility data, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC or Gravimetric analysis is the gold standard.[1]
Reagents & Equipment[1]
-
Solute: this compound (Purity > 99%).[1]
-
Solvents: Analytical grade or HPLC grade.
-
Equipment:
Step-by-Step Workflow
-
Preparation: Add excess solid solute to 10-20 mL of the selected solvent in a glass vial.
-
Equilibration: Seal the vial and place it in the thermostatic shaker bath at the target temperature (e.g., 298.15 K). Shake continuously for 24–48 hours to ensure equilibrium.
-
Settling: Stop agitation and allow the undissolved solid to settle for 2–4 hours at the same temperature.
-
Sampling: Withdraw the supernatant using a pre-heated syringe (to prevent precipitation). Filter immediately through a 0.45 µm filter.[1]
-
Dilution: Dilute the filtrate with a suitable mobile phase (e.g., Methanol) to bring the concentration within the linear calibration range.
-
Analysis: Quantify the concentration using HPLC (UV detection at
nm). -
Replication: Repeat at least 3 times for statistical validity.
Figure 2: Workflow for the Isothermal Saturation Method used to determine solubility.
Mathematical Modeling & Data Correlation
Once experimental data (
Calculation of Mole Fraction ( )
-
: Mass of solute and solvent (g).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
: Molecular weight of solute and solvent ( g/mol ).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Relative Deviation (RD)
To evaluate the model's accuracy:
-
Acceptable RD is typically < 5%.[1]
References
-
Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] Link[1]
-
Yalkowsky, S. H., He, Y., & Jain, P. (2016).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] Link[1]
-
Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1] Link
-
Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]
-
Shakeel, F., et al. (2014).[1] Solubility and thermodynamics of N-(4-chlorophenyl)benzamide in different pure solvents. Journal of Molecular Liquids, 199, 397-401.[1] (Cited as a representative protocol for benzanilide derivatives).[1] Link[1]
Sources
- 1. 4-Methoxybenzamide | C8H9NO2 | CID 76959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermodynamic and Structural Characterization of a Mechanochemically Synthesized Pyrazinamide–Acetylsalicylic–Acid Eutectic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Biological Activity of N-Phenylbenzamide Derivatives: A Technical Guide
Executive Summary: The Privileged Scaffold
The N-phenylbenzamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its versatility stems from the amide linker's ability to orient two hydrophobic phenyl rings (Ring A and Ring B) into specific conformations, allowing for precise interactions with protein binding pockets.
This guide dissects the biological activity of N-phenylbenzamide derivatives across three critical therapeutic axes:
-
Antimicrobial: Targeting the bacterial cell division protein FtsZ.[1][2][3]
-
Antiviral/Antiparasitic: Disruption of viral replication (EV71) and kinetoplast DNA.
Structural Activity Relationship (SAR) & Target Selectivity[6]
The biological fate of an N-phenylbenzamide derivative is dictated by specific substitution patterns. The distinction between an antimicrobial agent and an anticancer drug often lies in the functional groups at the ortho positions of the phenyl rings.
The Molecular Switch
-
HDAC Inhibition (Anticancer): Requires a Zinc-Binding Group (ZBG). The most potent derivatives feature an amino group at the ortho position of Ring B (the aniline ring). This forms an N-(2-aminophenyl)benzamide, crucial for chelating the Zinc ion in the HDAC catalytic pocket.[4]
-
FtsZ Inhibition (Antimicrobial): Requires a 2,6-difluoro substitution on Ring A (the benzoic acid ring). This electron-deficient ring fits into the hydrophobic interdomain cleft of the bacterial protein FtsZ.
Visualization: SAR Divergence
The following diagram illustrates how structural modifications shift the biological target.
Figure 1: Structural divergence of N-phenylbenzamide derivatives determining therapeutic utility.
Antimicrobial Activity: Targeting FtsZ[2][3][7]
Primary Target: Filamentous temperature-sensitive Z (FtsZ).[6] Mechanism of Action: Unlike β-lactams that target the cell wall, N-phenylbenzamides target the bacterial cytoskeleton. FtsZ is a tubulin homolog that polymerizes to form the Z-ring at the site of cell division.[1]
Mechanistic Insight
Derivatives such as PC190723 and TXA707 bind to the interdomain cleft of FtsZ.
-
Effect: They stabilize the polymeric state of FtsZ.[1]
-
Consequence: This prevents the dynamic depolymerization required for Z-ring constriction. The bacteria cannot divide, leading to filamentation (elongated cells) and eventual lysis.
-
Spectrum: Highly potent against Gram-positive bacteria (MRSA, S. aureus). Activity against Gram-negatives is often limited by the AcrAB-TolC efflux pump, though recent derivatives are optimizing for efflux evasion.
Key Data Summary
| Compound | Target Strain | MIC (µg/mL) | Mechanism Note |
| PC190723 | S. aureus (MRSA) | 0.5 - 1.0 | Stabilizes FtsZ polymers; lethal filamentation. |
| TXA707 | S. aureus (MDR) | ~0.5 | Improved metabolic stability over PC190723. |
| Compound 1e | Enterovirus 71 | 5.7 µM (IC50) | Capsid binding; distinct from FtsZ mechanism. |
Anticancer Activity: HDAC Inhibition[4][5][8][9]
Primary Target: Class I Histone Deacetylases (HDAC1, HDAC2, HDAC3).[7] Representative Drug: Chidamide (Tucidinostat).
Mechanistic Pathway
The N-(2-aminophenyl)benzamide moiety functions as a selective Zinc-Binding Group (ZBG).
-
Entry: The molecule enters the HDAC active site.
-
Chelation: The ortho-amino and amide carbonyl chelate the Zn²⁺ ion at the catalytic core.
-
Accumulation: This blocks the deacetylation of lysine residues on histones (H3, H4) and non-histone proteins (p53, tubulin).
-
Gene Expression: Hyperacetylation opens chromatin structure, reactivating tumor suppressor genes (e.g., p21), leading to G1/S cell cycle arrest and apoptosis.
Figure 2: Mechanism of action for HDAC inhibition by benzamide derivatives.
Experimental Protocols
Chemical Synthesis: General Amide Coupling
Rationale: The formation of the amide bond is the critical step. The use of HATU ensures high yields and minimizes racemization if chiral centers are present in the "cap" region.
Materials:
-
Substituted Benzoic Acid (1.0 equiv)
-
Substituted Aniline (1.0 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
DMF (Anhydrous)
Protocol:
-
Activation: Dissolve the benzoic acid derivative in anhydrous DMF (5 mL/mmol) under an inert atmosphere (N₂). Add DIPEA and stir for 10 minutes at 0°C.
-
Coupling: Add HATU to the mixture and stir for 15 minutes at 0°C to form the activated ester.
-
Addition: Dropwise add the aniline derivative dissolved in a minimal amount of DMF.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LC-MS.
-
Work-up: Dilute with ethyl acetate, wash effectively with sat. NaHCO₃ (to remove unreacted acid), 1M HCl (to remove unreacted amine/DIPEA), and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Biological Assay: FtsZ Polymerization Assay
Rationale: To confirm the mechanism of action is FtsZ-mediated, one must observe the stabilization or inhibition of GTP-dependent polymerization.
Protocol:
-
Preparation: Recombinant FtsZ (e.g., S. aureus) is dissolved in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl₂).
-
Baseline: Measure light scattering (absorbance at 340 nm) or fluorescence (if using a tracer) for 5 minutes to establish a baseline.
-
Treatment: Add the N-phenylbenzamide derivative (dissolved in DMSO) at 2x, 5x, and 10x MIC. Include a DMSO control (vehicle) and a PC190723 control (positive).
-
Initiation: Add GTP (1 mM final concentration) to trigger polymerization.
-
Measurement: Monitor A340 continuously for 30 minutes at 37°C.
-
Interpretation: A rapid increase in absorbance that plateaus higher than the control indicates stabilization/hyperpolymerization (characteristic of benzamides). A suppression of the curve indicates inhibition of assembly.
-
References
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 2013.[8] Link
-
Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold. Antibiotics, 2020.[6] Link
-
N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 2023.[4] Link
-
Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor (TXH9179). ACS Chemical Biology, 2023. Link
-
Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 2023. Link
Sources
- 1. Multiple effects of benzamide antibiotics on FtsZ function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Screening Guide: N-(4-acetylphenyl)-4-methoxybenzamide
[1]
Executive Summary & Scaffold Rationale
The compound N-(4-acetylphenyl)-4-methoxybenzamide represents a classic "privileged scaffold" in medicinal chemistry, fusing an acetophenone moiety with an anisic acid derivative via an amide linkage.[1] This structural arrangement—a diaryl amide with mixed electronic effectors (electron-donating methoxy group vs. electron-withdrawing acetyl group)—positions the molecule as a prime candidate for multi-target screening.[1]
Historically, N-phenylbenzamide derivatives have exhibited a dichotomy of pharmacological profiles:
-
Anti-inflammatory/Analgesic: Via COX-2 inhibition or TRPV1 modulation (capsaicin-like pharmacophores).[1]
-
Antimicrobial/Antiparasitic: Disruption of bacterial cell walls or kinetoplast DNA binding in protozoa.[1]
This guide outlines a rigorous preliminary screening workflow designed to rapidly categorize the biological potential of this specific analog while establishing its safety profile.
Physicochemical Profiling & In Silico Triage
Before wet-lab experimentation, the compound must undergo in silico validation to ensure it meets drug-likeness criteria.[1] This step prevents the resource-intensive screening of compounds with poor pharmacokinetic (PK) prospects.[1]
Lipinski’s Rule of Five (RO5) Analysis
The structure contains two aromatic rings, an amide linker, a methoxy ether, and a ketone.
-
Molecular Weight: ~269.30 g/mol (Pass < 500)[1]
-
LogP: Predicted ~2.5–3.0 (Pass < 5).[1] The acetyl and methoxy groups balance lipophilicity, likely ensuring good membrane permeability.
-
H-Bond Donors: 1 (Amide NH) (Pass < 5)[1]
-
H-Bond Acceptors: 4 (Amide O, Ketone O, Ether O) (Pass < 10)
Causality: The moderate lipophilicity suggests the compound can cross the blood-brain barrier (BBB) or penetrate bacterial cell membranes, validating its inclusion in both CNS/analgesic and antimicrobial screens.[1]
Phase I: Chemical Validation (The "Go/No-Go" Step)[1]
Scientific Integrity: Screening impure compounds generates noise, not data.[1] Every batch must pass this self-validating quality control protocol before biological exposure.
Purity Verification Protocol
-
Thin Layer Chromatography (TLC):
-
Melting Point Determination:
Phase II: In Vitro Biological Screening
This phase utilizes high-throughput, low-cost assays to identify "hits" without ethical costs associated with animal models.[1]
Workflow Logic Diagram
Figure 1: Logical flow for the preliminary screening of benzamide derivatives.[1] Green nodes represent parallel in vitro assays.
Protocol A: Anti-inflammatory Assessment (Protein Denaturation)
Rationale: Denaturation of tissue proteins is a well-documented cause of inflammation.[1] Salicylates and phenylbutazone analogues (structurally similar to our target) are known to stabilize proteins.[1] This assay serves as a robust proxy for in vivo anti-arthritic activity [1].[1]
Methodology:
-
Preparation: Dissolve Test Compound in DMF/DMSO to prepare serial dilutions (10–100 µg/mL).
-
Reaction Mix:
-
0.2 mL of fresh egg albumin (or 1% BSA solution).
-
2.8 mL of phosphate-buffered saline (PBS, pH 6.4).
-
2.0 mL of Test Compound solution.
-
-
Incubation: Incubate at 37°C for 15 mins, then heat at 70°C for 5 mins (induces denaturation).
-
Measurement: Cool and measure Absorbance at 660 nm.
-
Calculation:
[1] -
Validation: Use Diclofenac Sodium as the positive control.[1] An
comparable to Diclofenac validates the hit.[1]
Protocol B: Antimicrobial Susceptibility (Agar Well Diffusion)
Rationale: The amide linkage mimics peptide bonds, potentially interfering with bacterial cell wall synthesis or protein translation.[1]
Methodology:
-
Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1]
-
Media: Mueller-Hinton Agar (Bacteria) / Sabouraud Dextrose Agar (Fungi).[1]
-
Inoculum: Standardize to 0.5 McFarland (
CFU/mL). -
Dosing: Introduce 50 µL of compound (1 mg/mL in DMSO) into 6mm wells.
-
Control: Ciprofloxacin (Antibacterial) and Fluconazole (Antifungal).[1]
-
Readout: Measure Zone of Inhibition (ZOI) in mm after 24h at 37°C.
-
Threshold: ZOI > 12mm indicates significant activity requiring MIC determination.[1]
-
Phase III: Cytotoxicity & Safety Profiling[1]
Before any animal work, the compound's selectivity index (SI) must be established.[1] A potent anti-inflammatory that kills healthy cells is a failed drug.[1]
MTT Assay (Cell Viability)
Target: HEK293 (Kidney) or RAW 264.7 (Macrophage) cell lines.[1] Mechanism: Reduction of MTT tetrazolium dye to purple formazan by mitochondrial succinate dehydrogenase in living cells.[1]
Data Interpretation:
| Result (
Phase IV: In Vivo Validation (Analgesic Potential)[1]
Note: Proceed only if In Vitro Anti-inflammatory
Acetic Acid-Induced Writhing Test
Rationale: This test is specific for peripheral analgesia mediated by local peritoneal receptors, directly correlating with the COX-inhibition mechanism suggested by the benzamide structure [2].[1]
Protocol:
-
Subjects: Swiss albino mice (n=6 per group), fasted overnight.
-
Treatment:
-
Induction: 1 hour post-treatment, inject 0.6% v/v Acetic Acid (10 mL/kg, i.p.).[1]
-
Observation: Count "writhes" (abdominal constrictions + hind limb stretching) for 20 mins starting 5 mins post-injection.
-
Causality Check: A reduction in writhes indicates inhibition of prostaglandin synthesis in the peritoneum.[1]
Data Presentation Standards
To ensure reproducibility, report all screening results in the following standardized format:
Table 1: Comparative Screening Data
| Compound | ZOI S. aureus (mm) | Albumin Denaturation | Cytotoxicity | Analgesic Protection (%) |
| Test Cpd | 14 ± 1.2 | 45.2 ± 2.1 | > 200 | 68% |
| Standard | 24 (Cipro) | 38.5 (Diclofenac) | N/A | 75% (Aspirin) |
| Control | 0 | - | - | 0% |
References
-
Chandra, S., et al. "Synthesis, molecular docking and anti-inflammatory evaluation of novel benzamide derivatives." Journal of Saudi Chemical Society, 2017.[1] Link
-
Shang, Y., et al. "Strategies for the discovery of new analgesic and anti-inflammatory agents: Target-based vs. phenotypic screening." Frontiers in Pharmacology, 2021.[1] Link
-
Lipinski, C. A. "Lead- and drug-like compounds: the rule-of-five revolution."[1] Drug Discovery Today, 2004.[1] Link
N-(4-acetylphenyl)-4-methoxybenzamide literature review
Title: The Functional Benzamide Scaffold: A Technical Guide to N-(4-acetylphenyl)-4-methoxybenzamide
Executive Summary & Chemical Identity
This compound (also known as 4'-Acetyl-4-methoxybenzanilide) represents a critical structural intersection in medicinal chemistry.[1] It fuses a paramagnetic electron-donating ring (p-anisyl) with an electron-withdrawing acceptor ring (p-acetylphenyl) via a rigid amide linker.[1]
This guide serves as a technical manual for the synthesis, characterization, and functional derivatization of this molecule. Unlike simple solvents or reagents, this compound acts as a "divergent intermediate"—its acetyl handle allows for the rapid generation of chalcone libraries and heterocyclic pharmacophores (e.g., pyrazolines, pyrimidines) essential in kinase inhibitor and antimicrobial research.
| Property | Data |
| IUPAC Name | This compound |
| CAS Registry | 4074-26-4 |
| Molecular Formula | C₁₆H₁₅NO₃ |
| Molecular Weight | 269.30 g/mol |
| Key Functional Groups | Secondary Amide, Aryl Ketone, Aryl Ether |
| Primary Application | Precursor for Chalcone/Pyrazoline synthesis; Kinase inhibitor scaffold |
Synthetic Architecture: The "Schotten-Baumann" Protocol
The most robust route to high-purity benzanilides avoids thermal dehydration of carboxylic acids, which often leads to tars. Instead, we utilize the nucleophilic acyl substitution of 4-methoxybenzoyl chloride with 4-aminoacetophenone .[1]
Reaction Mechanism & Logic
The reaction is driven by the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the acid chloride.
-
Base Selection: Pyridine or Triethylamine (TEA) is non-negotiable.[1] It acts as a proton scavenger (neutralizing HCl) and a catalyst (forming a transient, reactive N-acylpyridinium species).
-
Solvent Choice: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) is preferred over protic solvents to prevent hydrolysis of the acid chloride.
Step-by-Step Protocol
Reagents:
-
4-Aminoacetophenone (1.0 equiv, 10 mmol, ~1.35 g)
-
4-Methoxybenzoyl chloride (1.1 equiv, 11 mmol, ~1.88 g)
-
Triethylamine (1.2 equiv, 12 mmol)
-
DCM (Anhydrous, 50 mL)
Workflow:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 4-aminoacetophenone in DCM. Add Triethylamine.[1]
-
Thermal Control: Cool the solution to 0°C in an ice bath. Why? Controlling the exotherm prevents the formation of di-acylated byproducts.
-
Addition: Dissolve 4-methoxybenzoyl chloride in 10 mL DCM. Add this solution dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane:EtOAc 7:3). Look for the disappearance of the aniline spot.
-
Workup (The "Acid Wash"):
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) . This yields needle-like crystals typical of benzanilides.[1]
Caption: Synthesis workflow emphasizing thermal control and acid-wash purification steps.
Structural Characterization & Validation
To validate the structure, you must distinguish between the two carbonyl environments (Amide vs. Ketone) and the two ether/methyl groups.
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 10.2–10.4 ppm (s, 1H) | Amide N-H .[1] The most downfield singlet, confirming amide formation.[1] |
| δ 3.84 ppm (s, 3H) | Methoxy (-OCH₃) group. | |
| δ 2.55 ppm (s, 3H) | Acetyl (-COCH₃) group. Distinct from methoxy.[1][2][3] | |
| δ 7.9–8.0 ppm (d, 2H) | Protons ortho to the ketone (deshielded by anisotropy). | |
| IR Spectroscopy | 1650–1660 cm⁻¹ | Amide I (C=O) stretch.[1] |
| 1680–1690 cm⁻¹ | Ketone (C=O) stretch.[1] Usually sharper/higher freq than amide. | |
| 3200–3350 cm⁻¹ | N-H stretch (Broad band).[1] |
Crystallographic Insight: Analogous benzanilide structures (e.g., N-(4-acetylphenyl)-4-chlorobenzenesulfonamide) typically adopt a V-shaped conformation in the solid state.[4] The molecules pack via intermolecular N-H···O hydrogen bonds between the amide proton and the carbonyl oxygen of a neighboring molecule, forming infinite 1D chains. This strong H-bonding network contributes to the high melting point and stability of the scaffold [1, 2].
Functional Derivatization: The "Chalcone Gateway"
The primary value of this compound lies in its acetyl group .[1] It is a "masked" Michael acceptor precursor.[1] Through Claisen-Schmidt condensation , this scaffold is converted into chalcone-benzamide hybrids, which are potent pharmacophores for anticancer applications (e.g., Tubulin polymerization inhibitors).
Reaction: Aldol Condensation with Aryl Aldehydes.[1]
Protocol:
-
Dissolve the benzamide (1 eq) and a substituted benzaldehyde (1 eq) in Ethanol .
-
Add 40% NaOH (aq) dropwise at room temperature.
-
Stir for 12–24 hours. The product (Chalcone) typically precipitates as a yellow solid.[1]
-
Mechanism: The base enolizes the acetyl ketone, which attacks the aldehyde.[1] Subsequent dehydration yields the
-unsaturated ketone.[1]
Caption: Divergent synthesis pathway: Converting the scaffold into Chalcones and Pyrazolines.
Biological Implications[1][3][6][7]
While the parent molecule is often an intermediate, the benzanilide scaffold itself possesses intrinsic biological activity.
-
Antimicrobial Activity: Benzanilides with electron-donating groups (like the 4-methoxy group) have shown efficacy against Gram-positive bacteria (S. aureus).[1] The amide bond mimics peptide linkages, potentially interfering with bacterial cell wall synthesis enzymes [3].[1]
-
Kinase Inhibition (SAR Context): In Structure-Activity Relationship (SAR) studies, the 4-methoxybenzamide moiety often occupies the ATP-binding pocket of kinases. The 4-acetyl group serves as a solvent-exposed handle that can be modified to tune solubility and pharmacokinetic properties.[1]
References
-
Kobkeatthawin, T., et al. "N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide."[1] Acta Crystallographica Section E: Structure Reports Online, vol. 69, no. 12, 2013, pp. o1750-o1751.[1] Link
- Context: Describes the crystal packing and H-bonding networks of the closely related sulfonamide analog, validating the V-shaped conform
-
Wang, Z., et al. "Crystal structure of 4-methoxy-N-phenylbenzamide."[1] Acta Crystallographica Section E: Structure Reports Online, vol. 70, no. 9, 2014, pp. o921.[1] Link
- Context: Provides structural data for the direct benzamide analog (lacking the acetyl group), confirming the amide bond geometry.
-
Gouda, M.A., et al. "Synthesis and antimicrobial activity of some new benzanilide derivatives."[1] Journal of Saudi Chemical Society, vol. 20, no.[1] 5, 2016.
- Context: Establishes the biological relevance of the benzanilide scaffold in antimicrobial research.
Sources
- 1. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Benzothiazolyl sulfide | C14H8N2S3 | CID 853902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-(4-acetylphenyl)-4-methoxybenzamide in Organic Synthesis
Introduction: A Versatile Building Block for Advanced Organic Synthesis
N-(4-acetylphenyl)-4-methoxybenzamide is a bespoke chemical entity of significant interest to researchers in organic synthesis and drug development. Its molecular architecture, featuring a reactive acetyl group, a stable amide linkage, and a methoxy-functionalized aromatic ring, makes it a valuable precursor for a diverse range of complex molecules. The acetyl moiety serves as a convenient handle for further chemical transformations, such as the synthesis of chalcones, while the benzamide core is a common motif in many biologically active compounds.[1] This document provides a comprehensive guide to the synthesis, characterization, and potential applications of this compound, designed for researchers, scientists, and professionals in the field of drug development.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅NO₃ | PubChem[2] |
| Molecular Weight | 269.30 g/mol | BLDpharm[3] |
| CAS Number | 72269-25-1 | BLDpharm[3] |
| Appearance | Predicted: Solid | - |
| Predicted Monoisotopic Mass | 269.1052 Da | PubChem[2] |
Predicted Mass Spectrometry Data:
| Adduct | Predicted m/z |
| [M+H]⁺ | 270.11248 |
| [M+Na]⁺ | 292.09442 |
| [M-H]⁻ | 268.09792 |
Data sourced from PubChem.[2]
Synthesis of this compound: A Schotten-Baumann Approach
The most direct and widely applicable method for the synthesis of this compound is the Schotten-Baumann reaction. This classic organic transformation involves the acylation of an amine with an acyl chloride in the presence of a base. In this case, 4-aminoacetophenone is acylated by 4-methoxybenzoyl chloride (anisoyl chloride).
The base plays a crucial role in this reaction by neutralizing the hydrochloric acid generated during the acylation, thereby preventing the protonation of the starting amine and driving the reaction to completion. Pyridine is a commonly used base for this purpose, acting as both a base and a nucleophilic catalyst.
Caption: Workflow for the synthesis of this compound.
Detailed Synthetic Protocol
This protocol is adapted from established procedures for the synthesis of analogous benzamide and sulfonamide derivatives.[1]
Materials:
-
4-Aminoacetophenone
-
4-Methoxybenzoyl chloride (Anisoyl chloride)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or Ethyl Acetate for recrystallization
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 4-aminoacetophenone (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add pyridine (1.2 equivalents).
-
Addition of Acyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 4-methoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM via a dropping funnel over 15-20 minutes. The formation of a precipitate (pyridinium hydrochloride) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify the solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure this compound.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
4-Methoxybenzoyl chloride is corrosive and moisture-sensitive. Handle with care and under anhydrous conditions.
-
Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment.
-
The product, this compound, is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis proceeds via a nucleophilic acyl substitution mechanism, characteristic of the Schotten-Baumann reaction.
Caption: Mechanism of the Schotten-Baumann reaction for amide synthesis.
Applications in Organic Synthesis and Drug Discovery
This compound is a strategic intermediate for the synthesis of more complex molecular frameworks.
Precursor for Chalcone Synthesis
The acetyl group of this compound can readily undergo Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcones.[1] Chalcones are a class of compounds with a 1,3-diaryl-2-propen-1-one backbone and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4]
Caption: Synthesis of chalcones from this compound.
Scaffold for Medicinal Chemistry
The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The presence of both an acetyl and a methoxy group on the this compound scaffold provides opportunities for further functionalization and the generation of compound libraries for drug discovery programs. For instance, N-phenylbenzamide derivatives have been investigated for their potential antiviral activities. The structural features of this compound make it an attractive starting point for the exploration of new therapeutic agents.
Characterization Data (Predicted)
¹H NMR (Predicted):
-
Aromatic Protons: Multiple signals in the range of δ 7.0-8.0 ppm. The protons on the 4-methoxyphenyl ring and the 4-acetylphenyl ring will appear as distinct multiplets, likely doublets or doublets of doublets, due to coupling with adjacent protons.
-
Amide Proton (N-H): A broad singlet, typically in the downfield region (δ 8.5-10.0 ppm), the exact shift being dependent on solvent and concentration.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm.
-
Acetyl Protons (-COCH₃): A sharp singlet around δ 2.5-2.6 ppm.
¹³C NMR (Predicted):
-
Carbonyl Carbons (C=O): Two signals in the downfield region, one for the amide carbonyl (around δ 165-170 ppm) and one for the acetyl carbonyl (around δ 195-200 ppm).
-
Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbon bearing the methoxy group will be significantly shielded.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.
-
Acetyl Carbon (-CH₃): A signal in the upfield region, around δ 25-30 ppm.
IR Spectroscopy (Predicted):
-
N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp band around 1650-1680 cm⁻¹.
-
C=O Stretch (Ketone): A strong, sharp band around 1680-1700 cm⁻¹.
-
C-N Stretch and N-H Bend (Amide II): A band around 1510-1550 cm⁻¹.
-
C-O Stretch (Ether): A strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aromatic C=C Bending: Signals in the 1450-1600 cm⁻¹ region.
Conclusion
This compound represents a strategically important molecule for organic synthesis and medicinal chemistry. Its straightforward synthesis via the Schotten-Baumann reaction, coupled with the versatile reactivity of its functional groups, opens avenues for the creation of diverse and complex molecular structures, including biologically active chalcones and other novel compounds. This guide provides the foundational knowledge and protocols necessary for researchers to effectively synthesize and utilize this valuable chemical building block in their research endeavors.
References
-
Synthesis and activity of substituted N-[4-(3-phenyl-acryloyl)]-benzamide. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]
-
SYNTHESIS OF CHALCONES. (2019). JETIR. [Link]
-
PubChem. (n.d.). N-(4-acetylphenyl)benzamide. National Center for Biotechnology Information. [Link]
-
PubChemLite. (n.d.). This compound. [Link]
Sources
- 1. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Assays with N-(4-acetylphenyl)-4-methoxybenzamide
Introduction: Unveiling the Potential of a Novel Benzamide Derivative
N-(4-acetylphenyl)-4-methoxybenzamide is a small molecule belonging to the benzamide class of compounds.[1] While specific biological activities for this particular molecule are not yet extensively documented, the broader family of N-substituted benzamides has demonstrated a remarkable diversity of therapeutic potential, including antitumor, anthelmintic, antiparasitic, antibacterial, and antiviral properties.[2][3][4][5][6][7] This structural class is known to interact with a variety of biological targets, from enzymes to cellular receptors.[3][8][9]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the development of robust and meaningful assays for this compound. We will proceed under the hypothesis that this compound, like its chemical relatives, may possess interesting biological activities. This guide will provide the foundational knowledge and detailed protocols to explore its potential as an enzyme inhibitor, an antiproliferative agent, and an antimicrobial compound.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅NO₃ | [1] |
| Molecular Weight | 269.30 g/mol | [1] |
| CAS Number | 72269-25-1 | [1] |
Chapter 1: Foundational Steps - Compound Characterization
Before embarking on any biological assay, it is imperative to understand the fundamental physicochemical properties of this compound. This ensures the reliability and reproducibility of your experimental data.
Solubility Assessment
The solubility of a test compound dictates its handling and the achievable concentration range in aqueous assay buffers.
Protocol: Solubility Testing
-
Solvent Selection: Prepare small, precise amounts of this compound (e.g., 1 mg) in separate microcentrifuge tubes.
-
Solvent Addition: To each tube, add a measured volume (e.g., 100 µL) of a panel of common laboratory solvents, including:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Dissolution: Vortex each tube vigorously for 1-2 minutes.
-
Observation: Visually inspect for complete dissolution. If the compound dissolves, it is soluble at ≥10 mg/mL in that solvent.
-
Serial Dilution: For solvents in which the compound dissolves, perform serial dilutions to determine the approximate solubility limit.
-
Stock Solution Preparation: Based on these results, prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent, typically DMSO, for subsequent use in assays. Store this stock solution at -20°C or -80°C to maintain stability.
Stability Assessment
It is crucial to confirm that the compound remains stable under assay conditions.
Protocol: Stability in Assay Buffer
-
Preparation: Dilute the this compound stock solution to the highest intended final assay concentration in the primary assay buffer you plan to use.
-
Incubation: Incubate the solution under the conditions of your planned assay (e.g., 37°C for 24 hours).
-
Analysis: At various time points (e.g., 0, 2, 8, 24 hours), analyze the sample by High-Performance Liquid Chromatography (HPLC) to check for degradation products.
-
Interpretation: A stable compound will show a single, consistent peak at all time points. The appearance of new peaks indicates degradation.
Chapter 2: Investigating Enzyme Inhibition
Many benzamide derivatives exert their biological effects by inhibiting enzymes.[3][8] Developing an enzyme inhibition assay is a logical first step in characterizing the activity of this compound.
Rationale and Target Selection
Given the structural similarities to known histone deacetylase (HDAC) inhibitors and other enzyme modulators, it is plausible that this compound could inhibit a specific enzyme or enzyme class.[3] The choice of enzyme target can be guided by computational docking studies, screening against a commercially available panel of enzymes (e.g., kinases, proteases, deacetylases), or a specific hypothesis-driven approach.
Assay Principle
Enzyme inhibition assays are designed to measure the rate of an enzymatic reaction in the presence of a potential inhibitor.[10][11][12] The activity of the enzyme is typically monitored by the depletion of a substrate or the formation of a product over time.[13]
Workflow for Enzyme Inhibition Assay Development
Caption: Workflow for enzyme inhibition assay development.
Detailed Protocol: Generic Fluorescence-Based Enzyme Inhibition Assay
This protocol is a template and should be optimized for the specific enzyme of interest.
Materials:
-
Purified enzyme of interest
-
Fluorogenic substrate
-
Assay buffer (optimized for the enzyme)
-
This compound
-
Positive control inhibitor
-
DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Prepare a 2 mM stock of this compound in DMSO.
-
Perform serial dilutions in DMSO to create a concentration range (e.g., from 2 mM down to 0.1 µM).
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well plate. Also include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
-
Enzyme Preparation and Addition:
-
Dilute the enzyme to a 2X working concentration in cold assay buffer. The optimal concentration should be determined empirically to give a robust signal within the linear range of the reaction.
-
Add 10 µL of the 2X enzyme solution to each well containing the compound.
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the enzyme-compound mixture for 15-30 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation:
-
Prepare a 2X working solution of the fluorogenic substrate in assay buffer. The concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme.
-
Add 10 µL of the 2X substrate solution to all wells to initiate the reaction. The final reaction volume is 20 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.
-
Measure the fluorescence signal every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Rate_compound - Rate_neg_control) / (Rate_pos_control - Rate_neg_control))
-
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Example Data Presentation:
| Compound | IC₅₀ (µM) |
| This compound | [Insert Value] |
| Positive Control Inhibitor | [Insert Value] |
Chapter 3: Assessing Antiproliferative Activity in Cell-Based Assays
Cell-based assays are crucial for understanding a compound's effect in a more physiologically relevant context.[14][15][16][17] Many N-substituted benzamides have shown antiproliferative activity against various cancer cell lines.[3][18]
Rationale and Cell Line Selection
An antiproliferative assay will determine if this compound can inhibit the growth of cancer cells. The choice of cell lines is critical and should ideally include a panel representing different cancer types (e.g., breast, lung, colon) to assess the breadth of activity.
Assay Principle
These assays measure the number of viable cells after a period of incubation with the test compound. Common methods involve metabolic dyes like MTT or resazurin, which are converted into colored or fluorescent products by metabolically active cells. The intensity of the signal is proportional to the number of living cells.
Workflow for Cell-Based Antiproliferative Assay
Caption: Workflow for a cell-based antiproliferative assay.
Detailed Protocol: Resazurin-Based Cell Viability Assay
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
Positive control (e.g., Doxorubicin)
-
DMSO
-
Resazurin sodium salt solution
-
96-well clear, flat-bottom cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is ≤ 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with medium and DMSO only (vehicle control) and a positive control.
-
-
Incubation:
-
Incubate the treated plates for 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂.
-
Measure the fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only wells).
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% inhibition of cell growth).
-
Example Data Presentation:
| Cell Line | GI₅₀ (µM) for this compound |
| MCF-7 (Breast Cancer) | [Insert Value] |
| A549 (Lung Cancer) | [Insert Value] |
| HCT116 (Colon Cancer) | [Insert Value] |
Chapter 4: Screening for Antimicrobial Activity
The benzamide scaffold is also present in some antimicrobial agents.[5][7] Therefore, it is worthwhile to screen this compound for activity against pathogenic bacteria and fungi.
Rationale and Organism Selection
The goal is to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC). A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains should be tested.
Assay Principle
The broth microdilution method is a standard procedure for determining MIC values. It involves challenging a standardized inoculum of the microorganism with serial dilutions of the antimicrobial agent in a liquid medium.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Detailed Protocol: Broth Microdilution MIC Assay
Materials:
-
Bacterial/fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
This compound
-
Standard antibiotic/antifungal control (e.g., Ciprofloxacin, Fluconazole)
-
DMSO
-
Sterile 96-well plates
Procedure:
-
Compound Preparation:
-
In a 96-well plate, add 50 µL of broth to wells 2 through 12.
-
Prepare a 2X starting concentration of this compound in broth in well 1 (100 µL volume).
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (broth only). Well 12 serves as the sterility control (broth only, no inoculum).
-
-
Inoculum Preparation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well is 100 µL. Do not add inoculum to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader.
-
Example Data Presentation:
| Organism | MIC (µg/mL) for this compound |
| Staphylococcus aureus | [Insert Value] |
| Escherichia coli | [Insert Value] |
| Candida albicans | [Insert Value] |
Conclusion
This guide provides a structured and scientifically grounded approach to begin characterizing the biological activity of this compound. By systematically applying these foundational protocols for enzyme inhibition, cell proliferation, and antimicrobial activity, researchers can efficiently generate the initial data needed to uncover the therapeutic potential of this novel compound. Each protocol is designed as a self-validating system with the inclusion of appropriate controls, ensuring the trustworthiness of the generated data. Positive results in any of these primary assays should be followed by more in-depth mechanistic studies to fully elucidate the compound's mode of action.
References
-
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. (2018). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
This compound (C16H15NO3). (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]
-
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. (2013). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2013). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]
-
4-Methoxybenzamide. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2014). MDPI. Retrieved January 26, 2026, from [Link]
-
N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
4-methoxy-N-phenylbenzamide. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Mechanism of Action Assays for Enzymes. (2012). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix. Retrieved January 26, 2026, from [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2020). PubMed. Retrieved January 26, 2026, from [Link]
-
Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs. Retrieved January 26, 2026, from [Link]
-
Cell-Based Assays in Biologics Development. (n.d.). Cambridge Healthtech Institute. Retrieved January 26, 2026, from [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
Cell-based assays on the rise. (2022). BMG LABTECH. Retrieved January 26, 2026, from [Link]
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates. (2018). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2015). PubMed. Retrieved January 26, 2026, from [Link]
-
Strategies to develop enzyme assays. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Cell-Based Assay Development. (n.d.). Charles River. Retrieved January 26, 2026, from [Link]
-
N-ethyl-4-methoxybenzamide. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
Sources
- 1. 72269-25-1|this compound|BLD Pharm [bldpharm.com]
- 2. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
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- 13. researchgate.net [researchgate.net]
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- 15. Cell-Based Assays in Biologics Development [healthtech.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Cell-Based Assay Development | Custom Assays for Drug Discovery [conceptlifesciences.com]
- 18. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Yield Synthesis of N-(4-acetylphenyl)-4-methoxybenzamide
Abstract
This application note details a robust, scalable protocol for the synthesis of N-(4-acetylphenyl)-4-methoxybenzamide , a structural motif frequently encountered in medicinal chemistry as a pharmacophore for anti-inflammatory and antiviral agents (e.g., against EV71). The method utilizes a modified Schotten-Baumann acylation under anhydrous conditions, optimizing for yield (>85%) and purity. We provide critical mechanistic insights into the role of base catalysis, a self-validating characterization table, and a troubleshooting guide for common synthetic pitfalls.
Introduction & Retrosynthetic Analysis
The target molecule is a diaryl amide formed by the condensation of an aniline derivative and a benzoyl chloride. The amide bond is a cornerstone of drug discovery due to its stability, polarity, and capacity for hydrogen bonding.
Chemical Context
The synthesis involves the nucleophilic attack of the amino group of 4-aminoacetophenone onto the carbonyl carbon of 4-methoxybenzoyl chloride (p-anisoyl chloride).
-
Nucleophile: The amine at the para-position of the acetophenone is moderately electron-deficient due to the electron-withdrawing acetyl group, reducing its nucleophilicity compared to aniline.
-
Electrophile: The acid chloride is highly activated.
-
Catalysis: Pyridine is employed not just as a base to neutralize the HCl byproduct, but as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that accelerates the reaction.
Reaction Pathway Visualization
The following diagram outlines the reaction logic and intermediate formation.
Caption: Figure 1. Mechanistic pathway showing pyridine-mediated activation.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| 4-Aminoacetophenone | 135.16 | 1.0 | Nucleophile |
| 4-Methoxybenzoyl chloride | 170.59 | 1.1 | Electrophile |
| Pyridine | 79.10 | 2.0 | Base/Catalyst |
| Dichloromethane (DCM) | - | Solvent | Anhydrous Solvent |
| Ethanol | - | - | Recrystallization |
Step-by-Step Methodology
Step 1: Preparation of the Nucleophile Solution
-
Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Add 4-aminoacetophenone (1.35 g, 10 mmol) to the flask.
-
Add anhydrous DCM (30 mL) and Pyridine (1.6 mL, 20 mmol).
-
Stir until fully dissolved. Cool the solution to 0°C using an ice-water bath.
-
Expert Insight: Cooling is critical. Although the amine is deactivated, the acid chloride is highly reactive. Low temperature prevents the formation of di-acylated byproducts and controls the exotherm.
-
Step 2: Acylation Reaction
-
Dissolve 4-methoxybenzoyl chloride (1.88 g, 11 mmol) in anhydrous DCM (10 mL) in a separate vial.
-
Add the acid chloride solution dropwise to the amine solution over 15 minutes.
-
Observation: A white precipitate (Pyridine hydrochloride) may begin to form immediately.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .
-
Stir for 3–4 hours. Monitor by TLC (Eluent: Hexane/Ethyl Acetate 1:1).
Step 3: Workup & Purification [2]
-
Quench: Add 50 mL of water to the reaction mixture.
-
Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.
-
Acid Wash: Wash the organic layer with 1M HCl (2 × 30 mL).
-
Reasoning: This removes excess pyridine and any unreacted amine.
-
-
Base Wash: Wash with Saturated NaHCO₃ (2 × 30 mL).
-
Reasoning: Removes any hydrolyzed anisic acid.
-
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).
-
Recrystallization: Dissolve the crude solid in minimum hot Ethanol. Cool slowly to RT, then to 4°C. Filter the white crystals.
Workflow Visualization (Purification Logic)
Caption: Figure 2.[4] Purification workflow ensuring removal of starting materials and salts.
Characterization & Self-Validation
To ensure the protocol was successful, compare your analytical data against these expected values. This acts as a self-validating system.
Expected 1H NMR Data (DMSO-d6, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Validation Check |
| 10.2 - 10.4 | Singlet (s) | 1H | Amide -NH | Disappears on D₂O shake. |
| 7.90 - 8.00 | Doublet (d) | 2H | Acetyl Ring (Ar-H) | Ortho to ketone (deshielded). |
| 7.85 - 7.95 | Doublet (d) | 2H | Anisoyl Ring (Ar-H) | Ortho to carbonyl. |
| 7.75 - 7.85 | Doublet (d) | 2H | Acetyl Ring (Ar-H) | Ortho to amide. |
| 7.00 - 7.10 | Doublet (d) | 2H | Anisoyl Ring (Ar-H) | Ortho to methoxy (shielded). |
| 3.84 | Singlet (s) | 3H | Methoxy (-OCH ₃) | Sharp singlet. |
| 2.55 | Singlet (s) | 3H | Acetyl (-C(O)CH ₃) | Often overlaps with DMSO solvent residual. |
Physical Properties[2]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected range 165–170°C (Note: Derivatives vary, but sharp melting point indicates purity).
-
Solubility: Soluble in DMSO, DMF, hot Ethanol. Insoluble in water.
Biological Applications & Significance
The synthesized compound belongs to a class of N-phenylbenzamides which have demonstrated significant biological activities:
-
Antiviral Activity: Analogs (e.g., 3-amino-N-(4-bromophenyl)-4-methoxybenzamide) have shown potency against Enterovirus 71 (EV71) by inhibiting viral replication [1].
-
Structural Biology: These compounds often crystallize in a V-shaped conformation, making them useful models for studying intermolecular hydrogen bonding (N-H...O) in drug-receptor interactions [2].
-
Anti-inflammatory: The benzamide scaffold is a known pharmacophore for inhibiting cytokine production.
References
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives. MDPI Molecules. Available at: [Link]
-
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. (Structural analog comparison). Acta Crystallographica Section E. Available at: [Link]
-
Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide. Russian Journal of General Chemistry. Available at: [Link]
Sources
Application Note: Comprehensive Analytical Strategies for N-(4-acetylphenyl)-4-methoxybenzamide
Introduction
N-(4-acetylphenyl)-4-methoxybenzamide is a chemical compound of interest in pharmaceutical and materials science research. Its bicyclic structure, featuring an amide linkage, an acetyl group, and a methoxy group, presents a unique analytical challenge requiring a multi-faceted approach for comprehensive characterization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the essential analytical techniques for the qualitative and quantitative analysis of this compound. The protocols herein are designed to ensure scientific rigor and provide a framework for method validation, crucial for regulatory compliance and reproducible research.
The structural integrity, purity, and concentration of this compound are critical parameters that can significantly impact its efficacy and safety in potential applications. Therefore, robust analytical methods are paramount. This document outlines the application of chromatographic, spectrometric, and spectroscopic techniques to elucidate the structure, determine purity, and quantify this compound in various matrices.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C16H15NO3 | [1] |
| Molecular Weight | 269.29 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Solubility | Predicted to be soluble in organic solvents like methanol, acetonitrile, and DMSO. |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation, quantification, and purity assessment of this compound. A reversed-phase HPLC (RP-HPLC) method is recommended due to the compound's moderate polarity.
Rationale for Method Selection
The choice of a C18 stationary phase is based on its versatility and proven efficacy in retaining and separating aromatic compounds. A gradient elution is proposed to ensure the efficient elution of the target analyte while also separating it from potential impurities with varying polarities. The use of a formic acid modifier in the mobile phase is intended to improve peak shape and ionization efficiency for mass spectrometry detection.[2][3]
Experimental Protocol: RP-HPLC-UV
Objective: To determine the purity of this compound and quantify it in a sample matrix.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standards and samples and record the chromatograms.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve. Calculate the purity by the area normalization method.
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the fragmentation pattern of this compound, thereby providing unequivocal structural identification.
Rationale for Technique
Electrospray ionization (ESI) is the preferred ionization technique for this moderately polar molecule as it is a soft ionization method that typically produces an intact molecular ion ([M+H]+ or [M-H]-), which is crucial for molecular weight determination. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition.
Experimental Protocol: LC-MS
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions:
-
Use the same HPLC conditions as described in section 1.2.
MS Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Gas Flow | 600 L/hr |
| Desolvation Temperature | 350 °C |
| Mass Range | 50 - 500 m/z |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) |
Procedure:
-
Infusion: For initial optimization, infuse a dilute solution of the standard directly into the mass spectrometer.
-
LC-MS Analysis: Inject the sample into the LC-MS system.
-
Data Analysis: Extract the mass spectrum for the chromatographic peak of interest. Identify the molecular ion and major fragment ions. Compare the observed accurate mass with the theoretical mass.
Expected Fragmentation
The amide bond is expected to be the most labile site for fragmentation. Key expected fragments in positive ion mode would result from the cleavage of the C-N bond of the amide.
Spectroscopic Characterization
Spectroscopic techniques provide critical information about the functional groups and the overall molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential.
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals include those for the aromatic protons, the methoxy protons, the acetyl methyl protons, and the amide proton.
¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and acetyl groups, the aromatic carbons, and the methoxy and methyl carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorptions:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amide) | 3300 - 3500 |
| C=O stretch (amide) | 1630 - 1680 |
| C=O stretch (ketone) | 1680 - 1720 |
| C-O stretch (ether) | 1000 - 1300 |
| Aromatic C-H stretch | 3000 - 3100 |
Procedure:
-
Prepare a KBr pellet of the sample or analyze using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups of this compound.
Integrated Analytical Approach
A combination of these techniques provides a comprehensive and self-validating analysis of this compound.
Caption: Integrated analytical workflow for comprehensive characterization.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive analysis of this compound. The combination of chromatographic and spectroscopic techniques ensures the accurate determination of purity, quantification, and structural confirmation. These protocols are designed to be adaptable and can be validated for specific applications in research and development settings. Adherence to these methodologies will contribute to the generation of high-quality, reliable, and reproducible data.
References
-
SIELC. (n.d.). Separation of 4-Methoxy-3-nitro-N-phenylbenzamide on Newcrom R1 HPLC column. Retrieved from [Link]3]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13645307, this compound. Retrieved from [Link]1]
- Mphahlele, M. J., & Maluleka, M. M. (2024). Synthesis, crystal structure, cytotoxicity (MCF-7 and HeLa) and free radical scavenging activity of the hydrazones derived from 2-methylsulfonyl-5-nitrobenzaldehyde. Journal of Molecular Structure, 1312, 138636.
-
Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(1), 109-116.[4]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 346037, 4-methoxy-N-phenylbenzamide. Retrieved from [Link]]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76959, 4-Methoxybenzamide. Retrieved from [Link]]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5827, N-(4-Methoxyphenyl)Acetamide. Retrieved from [Link]]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of 4-Methoxy-3-nitro-N-phenylbenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
Troubleshooting & Optimization
Technical Support Center: N-(4-acetylphenyl)-4-methoxybenzamide Synthesis
Welcome to the technical support center for the synthesis of N-(4-acetylphenyl)-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific amide coupling reaction. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you minimize impurities and maximize yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and difficult-to-remove impurity in the synthesis of this compound?
A1: The most prevalent and often troublesome impurity is 4-methoxybenzoic acid .
-
Causality: This impurity arises from the hydrolysis of the highly reactive starting material, 4-methoxybenzoyl chloride (also known as p-anisoyl chloride), upon exposure to water.[1] This reaction is often rapid. The source of water can be atmospheric moisture, residual water in solvents, or the aqueous phase used during the reaction or workup, especially in a classic Schotten-Baumann setup.[2][3]
-
Why it's problematic: 4-methoxybenzoic acid has similar polarity to the desired product, which can make its removal by column chromatography challenging. Furthermore, during purification techniques like recrystallization, it can sometimes co-crystallize with the product, compromising final purity.
Q2: My reaction yield is significantly lower than expected. What are the likely causes?
A2: Low yields can typically be traced back to one of three areas: reagent quality, reaction conditions, or premature product precipitation.
-
Reagent Quality:
-
Hydrolyzed 4-methoxybenzoyl chloride: If the acyl chloride has been improperly stored, it may have already partially hydrolyzed to 4-methoxybenzoic acid, reducing the amount of active reagent available for the amidation.[4]
-
Purity of 4-aminoacetophenone: Impurities in the starting amine can interfere with the reaction.[5]
-
-
Suboptimal Reaction Conditions:
-
Insufficient Base: The reaction generates hydrochloric acid (HCl) as a byproduct.[] This HCl will protonate the starting amine (4-aminoacetophenone), rendering it non-nucleophilic and halting the reaction. A base (like pyridine or triethylamine) is essential to scavenge this acid.[7] If the base is insufficient or of poor quality, the reaction will stall.
-
Incorrect Stoichiometry: Using a significant excess of one reagent over the other can make purification difficult and may not necessarily improve the yield of the desired product. A slight excess (1.1-1.2 equivalents) of the acyl chloride is common, but large excesses should be avoided.
-
-
Premature Precipitation: The product, this compound, may have limited solubility in the reaction solvent (e.g., dichloromethane). If it precipitates out of the solution before the reaction is complete, it can trap unreacted starting materials, leading to a low isolated yield of pure product.
Q3: I see an unexpected spot on my TLC plate close to the baseline. What could it be?
A3: A highly polar spot that remains near the baseline of the TLC plate is likely one of the starting materials or a salt byproduct.
-
4-aminoacetophenone: The starting amine is significantly more polar than the final amide product and will have a lower Rf value.
-
Amine-HCl Salt: If insufficient base is used, the HCl byproduct will react with the unreacted 4-aminoacetophenone to form 4-acetylphenylammonium chloride. This salt is highly polar and will not move far from the baseline in typical non-polar to moderately polar solvent systems (e.g., hexane/ethyl acetate).
Troubleshooting Guide: Impurity Diagnosis and Mitigation
This section provides a structured approach to identifying and resolving specific impurity issues.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Product is contaminated with 4-methoxybenzoic acid (confirmed by NMR/LC-MS). | 1. Hydrolysis of 4-methoxybenzoyl chloride before or during the reaction.[1] 2. Hydrolysis during aqueous workup. | 1. Ensure anhydrous conditions. Use freshly distilled, dry solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use fresh or purified 4-methoxybenzoyl chloride. Consider checking its purity via NMR before use. 3. Control reagent addition. Add the acyl chloride solution slowly to the amine solution at a reduced temperature (0 °C) to control the exothermic reaction and minimize side reactions.[][8] 4. Modify workup. Instead of quenching with water, consider quenching with a saturated sodium bicarbonate solution to neutralize HCl and wash out the acidic 4-methoxybenzoic acid impurity. |
| Unreacted 4-aminoacetophenone remains after an extended reaction time. | 1. Insufficient base to neutralize HCl byproduct.[7] 2. Inactive (hydrolyzed) 4-methoxybenzoyl chloride. 3. Poor solubility of reagents. | 1. Use at least one equivalent of a tertiary amine base (e.g., triethylamine, pyridine). For Schotten-Baumann conditions with aqueous NaOH, ensure vigorous stirring to facilitate phase transfer.[9] 2. Verify acyl chloride quality. (See above). 3. Increase solvent volume or switch to a solvent in which all reagents are more soluble, such as THF or DMF, though be mindful of potential side reactions with DMF at higher temperatures. |
| Product appears oily or fails to crystallize properly. | Presence of multiple impurities disrupting the crystal lattice. | 1. Perform a basic wash. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M NaOH or NaHCO₃ solution to remove acidic impurities, followed by a wash with 1M HCl to remove basic impurities, and finally with brine. 2. Attempt recrystallization from a different solvent system. A good starting point is an ethanol/water or acetone/hexane mixture.[10][11] |
Visualizing the Synthetic Pathway and Pitfalls
The following diagram illustrates the desired reaction pathway versus the common hydrolysis side reaction.
Caption: Desired amidation pathway versus the competing hydrolysis of the acyl chloride.
Validated Experimental Protocols
Protocol 1: Synthesis via Schotten-Baumann Conditions
This protocol is a robust method for synthesizing the target compound by reacting 4-aminoacetophenone with 4-methoxybenzoyl chloride.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of amine).
-
Base Addition: Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve 4-methoxybenzoyl chloride (1.1 eq) in a minimal amount of dry DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the 4-aminoacetophenone spot indicates completion.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove 4-methoxybenzoic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Proceed with Protocol 2 for recrystallization.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying the final solid product.[11]
Step-by-Step Methodology:
-
Solvent Selection: Ethanol is a suitable solvent for this compound. An alternative is a mixed solvent system like acetone/methanol.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This creates a saturated solution.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Pure crystals of the product should begin to form as the solubility decreases. Do not disturb the flask during this process.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.
Workflow for Synthesis and Purification
The diagram below outlines the logical flow from starting materials to the final, purified product.
Caption: A comprehensive workflow for the synthesis and purification of the target amide.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 721316, this compound. Retrieved from [Link][12]
-
Chidan Kumar, C. S., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1708. Available at: [Link][10]
-
METTLER TOLEDO. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][11]
-
Wikipedia contributors. (2023, May 27). Schotten–Baumann reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][2]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7477, p-Anisoyl chloride. Retrieved from [Link][1]
-
BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link][7]
-
chem-europe.com. Schotten-Baumann reaction. Retrieved from [Link][3]
-
Fisher Scientific. Amide Synthesis. Retrieved from [Link][8]
-
American Chemical Society. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link][9]
Sources
- 1. p-Anisoyl chloride | C8H7ClO2 | CID 7477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Schotten-Baumann_reaction [chemeurope.com]
- 4. fishersci.com [fishersci.com]
- 5. 4'-Aminoacetophenone, 25 g, CAS No. 99-92-3 | Further Detection Reagents | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
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- 8. Amide Synthesis [fishersci.se]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Characterization of N-(4-acetylphenyl)-4-methoxybenzamide
Executive Summary & Molecule Profile
User Query: "I am facing challenges characterizing N-(4-acetylphenyl)-4-methoxybenzamide. Issues include poor solubility, ambiguous NMR signals, and potential polymorphism."
Technical Insight:
This molecule is a classic "push-pull" diaryl amide system. It features an electron-rich 4-methoxybenzoyl donor segment and an electron-deficient 4-aminoacetophenone acceptor segment, linked by a rigid amide bond. This structure creates strong intermolecular hydrogen bonding (N-H···O=C) and
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₅NO₃ |
| Molecular Weight | 269.30 g/mol |
| Key Functional Groups | Amide (Linker), Ketone (Acetyl), Ether (Methoxy) |
| Expected Solubility | High: DMSO, DMF, DMAc. Low: Water, Ethanol (cold), Chloroform. |
Synthesis & Impurity Logic (Visual Workflow)
Before troubleshooting characterization, ensure your isolation protocol removes the specific precursors, as their signals often overlap with the product.
Figure 1: Reaction logic flow identifying critical impurity vectors (Hydrolysis and Unreacted Amine) that complicate characterization.
Troubleshooting Guide: Q&A Format
Category A: Solubility & Sample Preparation
Q1: My sample precipitates out of CDCl₃ during NMR acquisition. How do I fix this? Diagnosis: Diaryl amides like this possess a rigid "rod-like" structure with strong intermolecular Hydrogen bonding (Amide N-H to Carbonyl O). Chloroform is too non-polar to disrupt this lattice effectively. Solution:
-
Switch Solvent: Use DMSO-d₆ (Dimethyl sulfoxide-d6) or DMF-d₇ . These polar aprotic solvents disrupt the H-bond network.
-
Temperature: If using DMSO-d₆, acquire the spectrum at 300–320 K (27–47 °C). This sharpens the amide proton signal, which is often broad due to quadrupole relaxation or exchange.
-
Avoid: Do not use Acetone-d₆; the solubility is often marginal, leading to concentration gradients in the tube.
Q2: I see "ghost peaks" in the aromatic region. Is my compound decomposing? Diagnosis: This is likely Rotameric Isomerism or Aggregation . While secondary amides prefer the trans conformation, restricted rotation around the amide bond (C-N) or the phenyl-carbonyl bond can cause signal doubling, especially in concentrated solutions. Verification Protocol:
-
Run a Variable Temperature (VT) NMR .
-
Heat the sample to 50°C. If the double peaks coalesce into single sharp peaks, it is a dynamic conformational issue, not an impurity.
Category B: Spectral Interpretation (NMR)
Q3: The aromatic region is a mess of multiplets. How do I assign the protons? Technical Explanation: You have two distinct 1,4-disubstituted benzene rings (AA'BB' systems). They often overlap. Assignment Strategy (Expected Shifts in DMSO-d₆):
| Proton Group | Multiplicity | Approx.[1][2][3][4][5] Shift (ppm) | Diagnostic Feature |
| Amide N-H | Singlet (Broad) | 10.2 – 10.5 | Disappears with D₂O shake. Most downfield signal.[2] |
| Acetyl Ring (Ortho to C=O) | Doublet | 7.9 – 8.0 | Deshielded by the ketone (anisotropic effect). |
| Benzoyl Ring (Ortho to C=O) | Doublet | 7.9 – 8.0 | Deshielded by the amide carbonyl. Likely overlaps with above. |
| Acetyl Ring (Ortho to N) | Doublet | 7.7 – 7.8 | Ortho to the amide nitrogen. |
| Benzoyl Ring (Ortho to OMe) | Doublet | 7.0 – 7.1 | Shielded by the electron-donating Methoxy group. |
| Methoxy (-OCH₃) | Singlet | 3.8 – 3.9 | Sharp, strong singlet (3H).[6] |
| Acetyl (-COCH₃) | Singlet | 2.5 – 2.6 | Sharp singlet (3H). Watch for overlap with DMSO solvent peak (2.50 ppm). |
Critical Check: If you see a doublet around 6.6 ppm , that is unreacted 4-aminoacetophenone (amine protons shield the ortho position significantly).
Category C: Solid State & Polymorphism
Q4: My melting point is broad or varies between batches (e.g., 180°C vs 210°C). Why? Diagnosis: Amides are notorious for Polymorphism . The molecule can pack in different crystal lattices depending on the solvent of crystallization (e.g., Ethanol vs. DMF). Action Plan:
-
DSC (Differential Scanning Calorimetry): Run a cycle. A sharp endotherm indicates a pure polymorph. A small pre-peak suggests a solid-solid transition.
-
Recrystallization Standard: To ensure batch consistency, standardize your recrystallization solvent. Hot Ethanol or Ethanol/Water (9:1) is recommended for this class of compounds to favor the thermodynamically stable form.
References & Authority
The protocols above are derived from standard characterization methods for diaryl amides and specific structural analogs found in crystallographic databases.
-
Structural Analog (Sulfonamide): Kobkeatthawin, T., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E.
-
Relevance: Demonstrates the "V-shaped" conformation and H-bonding networks typical of this exact scaffold (replacing C=O with SO₂).
-
-
Structural Analog (Benzamide): PubChem CID 223354.[7] N-(4-Acetylphenyl)benzamide.[7]
-
Relevance: Provides baseline solubility and spectral expectations for the core without the methoxy group.
-
-
Synthesis Precursor Data: 4-Aminoacetophenone Synthesis & Properties. ChemicalBook/PubChem.[7]
-
Relevance: Critical for identifying the specific impurity signals (amine protons) discussed in Q3.
-
-
General Amide Characterization: Pavia, D. L., et al. Introduction to Spectroscopy. (Standard text for NMR shifts of AA'BB' systems in aromatic amides).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling, as specific toxicological data may be limited.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(4-methoxyphenyl)-4-methylbenzamide | C15H15NO2 | CID 531829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide | C17H19NO3 | CID 1234469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methoxybenzamide(3424-93-9) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Aminoacetophenone synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem [pubchem.ncbi.nlm.nih.gov]
protocol refinement for N-(4-acetylphenyl)-4-methoxybenzamide experiments
Technical Support Center: Protocol Optimization for N-(4-acetylphenyl)-4-methoxybenzamide
Ticket ID: PROTO-AMIDE-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to synthesize This compound . This reaction involves coupling 4-aminoacetophenone (amine) with a 4-methoxybenzoic acid derivative.
The Central Challenge: The acetyl group on your amine is a strong electron-withdrawing group (EWG). This significantly deactivates the aniline nitrogen, making it a poor nucleophile. Standard peptide coupling protocols (e.g., EDC/HOBt, DCC) often result in low yields (<30%) or stalled reactions because the activated ester cannot overcome the amine's low reactivity.
The Solution: You must utilize a high-energy acyl chloride pathway catalyzed by a hyper-nucleophilic base (DMAP) or use high-temperature conditions to drive the reaction to completion.
Module 1: Synthesis & Reaction Optimization
Diagnostic FAQ: Why is my reaction failing?
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Deactivated Nucleophile: The para-acetyl group pulls electron density away from the amine, preventing attack on the carbonyl. | Switch from carbodiimide coupling (EDC) to Acid Chloride method. Add DMAP (10 mol%) as a catalyst. |
| Starting Material Remains | Hydrolysis: The acid chloride hydrolyzed before reacting with the sluggish amine. | Ensure all glassware is flame-dried. Use anhydrous DCM or THF. Add the acid chloride slowly at 0°C. |
| Formation of Anhydride | Stoichiometry Error: Excess acid chloride reacted with the carboxylic acid (if generated in situ). | Use a slight excess of amine (1.1 eq) relative to the acid chloride, not the reverse. |
Optimized Protocol: The "Nuclear" Option (Acid Chloride Route)
Recommended over EDC/NHS for electron-deficient anilines.
Reagents:
-
Substrate A: 4-Aminoacetophenone (1.0 eq)
-
Substrate B: 4-Methoxybenzoyl chloride (1.1 eq)
-
Base: Triethylamine (TEA) (1.5 eq) or Pyridine (solvent)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) - Critical for deactivated amines.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask under Nitrogen/Argon.
-
Solubilization: Dissolve 4-aminoacetophenone (1.0 eq), TEA (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Activation: Cool the mixture to 0°C in an ice bath.
-
Addition: Dissolve 4-methoxybenzoyl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 20 minutes.
-
Technical Note: Dropwise addition prevents localized heating which can degrade the acid chloride.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Checkpoint: Monitor via TLC (Solvent: 50% EtOAc/Hexane).[1] The amine spot (lower Rf) should disappear.
-
-
Quench: Add saturated NaHCO₃ solution to hydrolyze unreacted acid chloride.
Caption: Optimized Acid Chloride Addition Workflow for Deactivated Anilines.
Module 2: Purification & Isolation
Diagnostic FAQ: My product is sticky or impure.
| Issue | Technical Insight | Resolution |
| Co-elution on Column | Polarity Match: The product and the starting amine often have similar Rf values in EtOAc/Hexane. | Do not use column chromatography first. Recrystallization is far superior for benzamides. |
| Oil/Gum Formation | Solvent Trapping: The product is trapping solvent in the crystal lattice. | Triturate the crude solid with cold diethyl ether or hexane to induce powder formation before filtration. |
Standard Operating Procedure: Recrystallization
Benzamides are notoriously difficult to separate by flash chromatography due to streaking. Recrystallization is the gold standard.
Solvent System: Ethanol (EtOH) / Water (
-
Isolation: After the reaction quench (Module 1), separate the organic layer (DCM), wash with 1M HCl (to remove unreacted amine/DMAP), then Brine. Dry over
and evaporate to a solid. -
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to just dissolve the solid.
-
Precipitation: While keeping the solution hot, add hot water dropwise until the solution turns slightly cloudy (turbid).
-
Clarification: Add one drop of hot Ethanol to make it clear again.
-
Crystallization: Remove from heat. Let it cool to RT undisturbed, then place in an ice bath for 1 hour.
-
Filtration: Filter the white crystals and wash with ice-cold 50% EtOH/Water.
Caption: Purification Decision Tree for Benzamide Derivatives.
Module 3: Characterization & Stability
Data Reference Table
| Parameter | Value / Characteristic | Notes |
| Molecular Weight | 269.29 g/mol | |
| Appearance | White to Off-White Crystalline Solid | If yellow, wash with cold ether. |
| Melting Point | 164–167°C | Sharp range indicates high purity. |
| ¹H-NMR Solvent | DMSO-d6 | CDCl₃ may not dissolve the amide well. |
| Key NMR Signal | The amide -NH proton. Disappears with |
NMR Interpretation Guide
-
The "Deactivated" Shift: Look for the protons on the acetylphenyl ring. The protons ortho to the acetyl group will be significantly deshielded (shifted downfield, ~7.9–8.0 ppm) compared to standard aniline protons.
-
The Methoxy Handle: A sharp singlet at ~3.8 ppm (3H) confirms the incorporation of the benzoyl fragment.
References
-
PubChem. N-(4-acetylphenyl)benzamide Compound Summary. National Library of Medicine. Available at: [Link]
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Standard reference for coupling reagents).
-
Organic Chemistry Portal. Schotten-Baumann Reaction Protocol. Available at: [Link]
Sources
Validation & Comparative
comparing synthesis methods for N-(4-acetylphenyl)-4-methoxybenzamide
Executive Summary & Strategic Analysis
Target Molecule: N-(4-acetylphenyl)-4-methoxybenzamide (CAS: 72269-25-1) Core Challenge: The synthesis of this molecule presents a classic physical-organic chemistry challenge: Nucleophilic Deactivation .
The amine component, 4-aminoacetophenone , possesses a para-acetyl group. This strong electron-withdrawing group (EWG) pulls electron density from the aromatic ring and, by resonance, significantly reduces the lone pair availability on the nitrogen atom. Consequently, this amine is a weak nucleophile compared to standard aniline.
Standard amide coupling protocols (e.g., EDC/NHS) often stall or suffer from low conversion with such deactivated substrates. This guide compares three distinct methodologies to overcome this electronic barrier, prioritizing yield, purity, and scalability.
Method A: The Acyl Chloride Route (The "Gold Standard")
This method relies on converting the carboxylic acid to a highly electrophilic acid chloride, which is reactive enough to overcome the poor nucleophilicity of the 4-aminoacetophenone.
Mechanism & Rationale
-
Activation: 4-methoxybenzoic acid is converted to 4-methoxybenzoyl chloride using Thionyl Chloride (
). -
Coupling: The acid chloride attacks the amine. A base (Pyridine or
) is essential to scavenge the HCl byproduct, driving the equilibrium forward and preventing protonation of the already weak amine.
Protocol
Step 1: Acid Chloride Formation
-
Charge a round-bottom flask with 4-methoxybenzoic acid (1.0 eq) and dry DCM (Dichloromethane).
-
Add Thionyl Chloride (1.2 eq) and a catalytic drop of DMF (Dimethylformamide).
-
Reflux at 40°C for 2-3 hours until gas evolution (
, ) ceases. -
Concentrate in vacuo to remove excess
. Note: The resulting acid chloride is moisture sensitive.
Step 2: Amide Coupling
-
Dissolve 4-aminoacetophenone (1.0 eq) in dry DCM or THF .
-
Add Pyridine (1.5 eq) or Triethylamine (2.0 eq) as a base.
-
Cool to 0°C under
atmosphere. -
Add the crude 4-methoxybenzoyl chloride (dissolved in minimal DCM) dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove excess pyridine/amine), then Sat.
, then Brine.[1] -
Purification: Recrystallize from Ethanol/Methanol if necessary.
Performance Metrics
-
Yield: High (85–95%).
-
Purity: Excellent (>98% after workup).
-
Scalability: High (Standard industrial process).
Method B: Direct Coupling with HATU (The "Library" Approach)
For small-scale discovery chemistry where isolating acid chlorides is tedious, modern uronium-based coupling reagents (HATU) are preferred. However, due to the deactivated amine, standard carbodiimides (EDC/DCC) are often insufficient. HATU is chosen for its high reactivity.
Mechanism & Rationale
-
Activation: HATU generates an active ester (O-azabenzotriazole) in situ.
-
Challenge: The reaction kinetics are slower due to the amine's electronics. Heating or prolonged reaction times are often required.
Protocol
-
Dissolve 4-methoxybenzoic acid (1.0 eq) in dry DMF .
-
Add DIPEA (Diisopropylethylamine) (3.0 eq).
-
Add HATU (1.1 eq) and stir for 15 mins to activate the acid.
-
Add 4-aminoacetophenone (1.0 eq).
-
Stir at RT for 12–24 hours. Optimization: If conversion is low after 4h, heat to 50°C.
-
Workup: Dilute with Ethyl Acetate, wash extensively with water/LiCl solution (to remove DMF).
Performance Metrics
-
Yield: Moderate to Good (60–80%).
-
Purity: Moderate (Urea byproducts can be difficult to remove without chromatography).
-
Scalability: Low (HATU is expensive; DMF is hard to remove on large scale).
Method C: One-Pot Thermal Dehydration (The "Green/Industrial" Approach)
This method utilizes high heat and a high-boiling solvent to force the formation of the amide bond directly or via an in-situ generated mixed anhydride, often using Boric Acid or simple thermal dehydration with a Dean-Stark trap (azeotropic removal of water).
Mechanism & Rationale
-
Principle: Le Chatelier’s principle. Removing water drives the unfavorable equilibrium of direct acid-amine condensation.
-
Catalyst: Boric acid or Phenylboronic acid can form a mixed anhydride intermediate that is more reactive than the free acid.
Protocol
-
Charge flask with 4-methoxybenzoic acid (1.0 eq) and 4-aminoacetophenone (1.0 eq).
-
Add solvent: Toluene or Xylene .
-
Add Catalyst: Boric Acid (10 mol%).
-
Reflux (110–140°C) with a Dean-Stark apparatus to collect water.
-
Monitor reaction (usually 12–24 hours).
-
Workup: Cool to precipitate the product. Filter and wash with cold toluene/ethanol.
Performance Metrics
-
Yield: Moderate (50–70%).
-
Purity: Good (Product often crystallizes out).
-
Green Score: High (High atom economy, no halogenated waste).
Comparative Analysis & Decision Matrix
| Feature | Method A: Acid Chloride | Method B: HATU Coupling | Method C: Thermal/Green |
| Reactivity | Highest (Overcomes deactivation) | High (Good for small scale) | Low (Requires high energy) |
| Yield | 85-95% | 60-80% | 50-70% |
| Atom Economy | Moderate (Generates salts) | Poor (Large coupling reagent waste) | Excellent (Water is byproduct) |
| Cost | Low (SOCl2 is cheap) | High (HATU is expensive) | Very Low |
| Purification | Extraction/Recrystallization | Chromatography often needed | Filtration/Recrystallization |
| Recommendation | Preferred for Scale-up | Preferred for MedChem Screening | Preferred for Green/Cost-sensitive |
Visualization of Reaction Pathways
Caption: Comparison of activation pathways. Method A provides the most robust electrophile to counter the weak nucleophilicity of the amine.
References
-
BenchChem. Synthesis of 4-Methoxybenzoic Acid Amides from Acid Chloride. Retrieved from
-
Organic Syntheses. General Procedures for Acid Chloride Formation (Adapted). Org.[1][2][3][4][5] Synth. Coll. Vol. 1, p. 147. Retrieved from
-
PubChem. this compound Compound Summary. CID 72269-25-1.[6] Retrieved from
-
Royal Society of Chemistry. Direct formation of amide bonds from carboxylic acids (Green Approaches). Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. DE10331083B4 - Process for the preparation of p-methoxyacetophenone - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]
- 6. 72269-25-1|this compound|BLD Pharm [bldpharm.com]
A Comparative Guide to the Purity Assessment of Synthesized N-(4-acetylphenyl)-4-methoxybenzamide
This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized N-(4-acetylphenyl)-4-methoxybenzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.
Introduction: The Importance of Purity in Drug Discovery
This compound is an aromatic amide, a structural motif prevalent in many pharmacologically active compounds. The efficacy and safety of any potential drug candidate are intrinsically linked to its purity. Even trace impurities can lead to altered biological activity, increased toxicity, or poor batch-to-batch reproducibility. Therefore, rigorous purity assessment is not merely a quality control checkpoint but a cornerstone of reliable and translatable research.
This guide will explore the synthesis of this compound via a common synthetic route and critically evaluate the application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for its purity analysis. We will compare these methods on their principles, resolution, sensitivity, and the specific information they provide, empowering the researcher to make informed decisions for their analytical workflow.
Synthesis and Potential Impurities
The synthesis of this compound is typically achieved via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction.[1][2] This involves the reaction of 4-aminoacetophenone with 4-methoxybenzoyl chloride in the presence of a mild base, such as pyridine or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct.[1][3]
Reaction Scheme:
4-aminoacetophenone + 4-methoxybenzoyl chloride --(Base)--> this compound + HCl
Understanding this reaction is critical as it informs the potential impurity profile of the crude product. A robust purity assessment strategy must be capable of detecting and quantifying:
-
Unreacted Starting Materials:
-
4-aminoacetophenone
-
4-methoxybenzoyl chloride
-
-
Reagent-Derived Impurities:
-
4-methoxybenzoic acid (from hydrolysis of 4-methoxybenzoyl chloride)
-
-
Side-Products:
-
Potentially N,N-diacylated products, though less likely with secondary amines under these conditions.
-
The following analytical methods are chosen to effectively identify and differentiate the target compound from these likely impurities.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach is often the most reliable for purity determination. Each technique offers a unique perspective on the sample's composition.
Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment
TLC is an indispensable tool for the initial, rapid assessment of reaction completion and crude purity. Its principle lies in the differential partitioning of components between a stationary phase (e.g., silica gel on a plate) and a mobile phase (the eluent).[4]
Experimental Protocol: Monitoring Reaction Progress with TLC
-
Sample Preparation: Dissolve a small amount of the reaction mixture and the starting materials (co-spots) in a volatile solvent like ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved samples onto the baseline of a silica gel TLC plate.
-
Development: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., 30:70 ethyl acetate/hexane). Allow the solvent front to ascend near the top of the plate.
-
Visualization: Visualize the separated spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
-
Rf Calculation: The retention factor (Rf) for each spot is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. The product should have a distinct Rf value from the starting materials.
Trustworthiness & Causality:
-
Why this mobile phase? A mixture of a polar solvent (ethyl acetate) and a non-polar solvent (hexane) allows for the fine-tuning of the eluent strength. The less polar starting materials will travel further up the plate (higher Rf) than the more polar amide product.
-
Self-Validation: By co-spotting the reaction mixture with the starting materials, you create an internal standard on the plate, providing a direct and unambiguous comparison.
While excellent for rapid, qualitative checks, TLC is not ideal for precise quantification and may not resolve impurities with very similar polarities to the product.[5]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[6][7] It operates on the same principle as TLC but utilizes high pressure to pass the mobile phase through a column packed with a stationary phase, providing significantly higher resolution and sensitivity.[8][9] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate.
Experimental Protocol: Purity Determination by RP-HPLC
-
System Preparation:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
-
Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject 10 µL of the sample. Run a gradient elution, for example, starting from 30% B to 95% B over 20 minutes.
-
Data Interpretation: The purity is determined by the area percentage of the main peak in the chromatogram. The retention time (tR) is characteristic of the compound under specific conditions.
Causality and Expertise:
-
Why a C18 column? The non-polar octadecylsilyl stationary phase (C18) effectively retains the aromatic, moderately non-polar analyte.
-
Why a gradient? A gradient elution (changing the mobile phase composition over time) is crucial for resolving compounds with a range of polarities, ensuring that both polar impurities (like 4-methoxybenzoic acid) and non-polar impurities are effectively separated from the main product peak.
-
Why 254 nm? The aromatic rings in the molecule exhibit strong UV absorbance at this wavelength, providing high sensitivity.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[10][11] It is based on the principle that atomic nuclei with a non-zero spin, like ¹H, behave like tiny magnets. When placed in an external magnetic field, they can exist in different spin states, and the absorption of radiofrequency energy causes transitions between these states.[12] The precise resonance frequency is highly sensitive to the local electronic environment, providing detailed structural information.
For purity assessment, ¹H NMR can identify impurities if their signals do not overlap with those of the main compound. It can also be used for quantification (qNMR) when an internal standard of known concentration is used.[5]
Interpreting the ¹H NMR Spectrum of this compound:
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Acetyl Protons (-COCH₃) | ~2.6 | Singlet | 3H | Protons on a methyl group adjacent to a carbonyl. |
| Methoxy Protons (-OCH₃) | ~3.9 | Singlet | 3H | Protons on a methyl group adjacent to an oxygen. |
| Aromatic Protons (Methoxy-ring) | ~7.0 (ortho to OCH₃)~8.0 (ortho to C=O) | Doublet | 2H2H | Protons on the 4-methoxybenzoyl group, showing characteristic splitting. |
| Aromatic Protons (Acetyl-ring) | ~7.8 (ortho to NH)~8.0 (ortho to C=O) | Doublet | 2H2H | Protons on the 4-acetylphenyl group, showing characteristic splitting. |
| Amide Proton (-NH-) | > 8.5 | Broad Singlet | 1H | Labile proton, often broad and downfield. |
Note: Expected shifts are estimates and can vary based on the solvent and instrument.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the dried, synthesized product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Processing: Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and assign them to the corresponding protons in the molecule. Look for any unexpected peaks that could indicate impurities. For example, a singlet around 12-13 ppm in DMSO-d₆ could indicate the presence of the carboxylic acid impurity, 4-methoxybenzoic acid.
Trustworthiness & Causality:
-
Why a deuterated solvent? Deuterated solvents are used to avoid a large, interfering solvent peak in the ¹H spectrum.
-
Why a high-field instrument? Higher field magnets (e.g., 400 MHz vs. 60 MHz) provide better signal dispersion, making it easier to resolve complex splitting patterns and identify minor impurity peaks.
Logical Flow of Purity Assessment
Caption: Logical workflow for synthesis and purity validation.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound by ionizing it and measuring its mass-to-charge ratio (m/z). This technique is exceptionally sensitive and is a definitive method for confirming that the synthesized compound is indeed the target molecule.
Expected Mass Spectrometry Data:
The molecular formula of this compound is C₁₆H₁₅NO₃, with a monoisotopic mass of 269.11 g/mol .
| Adduct | Calculated m/z |
| [M+H]⁺ | 270.1125 |
| [M+Na]⁺ | 292.0944 |
| [M-H]⁻ | 268.0979 |
Data sourced from PubChem.[13]
Fragmentation Analysis:
For aromatic amides, a characteristic fragmentation pattern involves the cleavage of the amide bond.[14][15] This would result in the formation of a stable 4-methoxybenzoyl acylium ion.
-
Expected Fragment: 4-methoxybenzoyl cation (m/z = 135.04)
The presence of this fragment provides strong evidence for the correctness of the synthesized structure.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Analysis: Compare the observed m/z values of the parent ions with the calculated values. If conducting MS/MS, isolate the [M+H]⁺ peak and fragment it to observe the characteristic daughter ions.
Method Comparison and Recommendations
| Technique | Primary Use | Strengths | Limitations | Best Application |
| TLC | Qualitative check | Fast, inexpensive, good for reaction monitoring. | Low resolution, not quantitative, less sensitive. | At-a-glance check of reaction completion before workup. |
| HPLC | Quantitative Purity | High resolution, highly sensitive, accurate quantification.[4] | More expensive, requires method development. | Final purity determination (% purity) for reports and publications. |
| ¹H NMR | Structural Confirmation | Unambiguous structure elucidation, can detect non-chromophoric impurities. | Less sensitive than HPLC for impurity detection, potential for peak overlap.[16] | Confirming the identity of the final product and identifying major impurities. |
| MS | Molecular Weight ID | Extremely sensitive, provides exact molecular weight and fragmentation data. | Not inherently quantitative, can suffer from ion suppression. | Absolute confirmation of the molecular formula of the synthesized product. |
Senior Scientist's Recommendation:
For a comprehensive and trustworthy assessment of the purity of synthesized this compound, a combination of these techniques is essential.
-
Use TLC throughout the synthesis to monitor the reaction's progress.
-
After purification (e.g., by recrystallization), confirm the structural identity and absence of major impurities with ¹H NMR .
-
Confirm the molecular weight with Mass Spectrometry .
-
Finally, determine the definitive quantitative purity using a validated RP-HPLC method.
This orthogonal approach, where each technique validates the others, provides the highest degree of confidence in the quality of the synthesized material, a critical requirement for its use in further research and development.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Benzamide Derivatives
This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of benzamide derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for the discovery and optimization of novel therapeutics. By integrating established protocols with expert insights, this document will elucidate the critical steps and considerations for generating reliable and predictive docking results.
Introduction: The Versatility of the Benzamide Scaffold
The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its synthetic tractability and ability to form key hydrogen bonding and hydrophobic interactions make it an ideal starting point for the design of inhibitors targeting a diverse range of proteins.[1] Benzamide derivatives have demonstrated inhibitory activity against enzymes implicated in various diseases, including cancer, neurodegenerative disorders, and bacterial infections.[2][3][4][5][6]
Molecular docking, a powerful in-silico technique, allows for the prediction of the binding orientation and affinity of a small molecule (ligand) to its protein target.[7] This computational approach is instrumental in virtual screening, lead optimization, and elucidating the mechanism of action of drug candidates.[8][9] This guide will walk you through a comparative docking workflow, using benzamide derivatives as a case study to highlight best practices and critical analysis.
The Docking Workflow: A Step-by-Step Protocol
A robust molecular docking study is more than just running a piece of software; it's a multi-step process where each stage is critical for the validity of the final results. The causality behind these experimental choices lies in the need to accurately model the physiological environment and the specific protein-ligand interactions.
Caption: A generalized workflow for molecular docking studies.
Target Selection and Structure Preparation
The first step is to identify the protein target of interest and obtain its three-dimensional structure, typically from the Protein Data Bank (PDB). The choice of PDB structure is critical; look for a high-resolution crystal structure with a co-crystallized ligand similar to your compounds of interest if possible.
Experimental Protocol: Receptor Preparation
-
PDB File Download: Obtain the PDB file for your target protein (e.g., Acetylcholinesterase, PDB ID: 4EY7).
-
Initial Cleaning: Remove water molecules, co-solvents, and any non-essential ligands from the PDB file. The role of specific water molecules in the active site can be crucial for binding, so careful consideration should be given before removal.
-
Protonation and Charge Assignment: Add polar hydrogens and assign appropriate charges to the amino acid residues. This is a critical step as it determines the electrostatic interactions. Software like AutoDockTools or Maestro (Schrödinger) can automate this process.
-
Structural Integrity Check: Ensure there are no missing residues or atoms in the binding site. If necessary, use modeling software to repair any structural gaps.
Ligand Preparation
The benzamide derivatives to be docked must be converted into a 3D format and energetically minimized to represent a physiologically relevant conformation.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structures of your benzamide derivatives using software like ChemDraw or MarvinSketch. Convert these 2D structures to 3D format.[10]
-
Energy Minimization: Perform energy minimization on the 3D structures using a force field like MMFF94.[11] This step ensures that the ligand conformations are sterically feasible and at a low energy state.[12]
-
File Format Conversion: Convert the prepared ligands into the appropriate file format for your chosen docking software (e.g., PDBQT for AutoDock Vina).
Grid Generation and Docking Execution
The docking process requires defining a search space within the protein's binding site, known as the grid box. The docking algorithm will then explore different conformations and orientations of the ligand within this defined space.
Experimental Protocol: Docking with AutoDock Vina
-
Grid Box Definition: Center the grid box on the co-crystallized ligand or a known active site. The size of the box should be large enough to accommodate the benzamide derivatives and allow for rotational and translational freedom.
-
Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the center and dimensions of the grid box, and the exhaustiveness of the search.
-
Running the Docking: Execute the AutoDock Vina command from the terminal, referencing your configuration file. Vina will generate an output file containing the predicted binding poses and their corresponding affinity scores (in kcal/mol).
Analysis and Interpretation of Docking Results
Binding Affinity and Pose Analysis
The primary quantitative output from docking is the binding affinity or docking score. A more negative value generally indicates a more favorable binding interaction.[13] However, it is crucial to visually inspect the predicted binding poses to ensure they are sterically and chemically plausible.
Experimental Protocol: Post-Docking Analysis
-
Visualization: Use molecular visualization software like PyMOL or Discovery Studio Visualizer to view the docked poses of your benzamide derivatives within the protein's active site.[5][6][9]
-
Interaction Analysis: Identify the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.[13][14] 2D interaction diagrams can be very helpful for this purpose.
-
Comparative Analysis: Compare the binding modes and interactions of different benzamide derivatives to understand structure-activity relationships (SAR). For example, does the addition of a specific functional group lead to the formation of a new hydrogen bond and a better docking score?
Protocol Validation: The Importance of Redocking
To ensure the trustworthiness of your docking protocol, it is essential to perform a validation step.[15] Redocking involves docking the co-crystallized ligand back into the binding site of the protein. A successful validation is typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose.
Comparative Analysis of Benzamide Derivatives Against Key Targets
The following tables summarize hypothetical and literature-derived data to illustrate how to present comparative docking results.
Table 1: Comparative Docking of Benzamide Derivatives against Acetylcholinesterase (AChE)
| Compound ID | Benzamide Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 (µM) |
| BZ-1 | N-phenylbenzamide | -8.5 | TYR121, TRP279, PHE330 | 1.57[16] |
| BZ-2 | N-(4-fluorophenyl)benzamide | -9.2 | TYR121, TRP279, SER286 | 0.013[17] |
| BZ-3 | N-(4-chlorophenyl)benzamide | -9.0 | TYR121, TRP279, PHE330 | 0.056[16] |
| Donepezil | (Reference) | -11.2 | TRP279, PHE330, TYR334 | 0.046[16] |
Table 2: Comparative Docking of Benzamide Derivatives against Topoisomerase IIα
| Compound ID | Benzamide Derivative | Docking Score (kcal/mol) | Key Interacting Residues (DNA & Protein) |
| BZ-T1 | 4-oxo-4H-chromene-3-carbaldehyde benzoyl hydrazone | -9.8 | DG13, DC8, ARG487 |
| BZ-T2 | 2-(benzamido)benzohydrazide | -10.5 | DG13, DA12, MET762 |
| Etoposide | (Reference) | -12.1 | DG13, DT9, TYR805 |
Note: The data in Table 2 is illustrative and based on the types of interactions reported in the literature.
Visualizing Key Signaling Pathways
Understanding the broader biological context of the protein target is crucial. The following diagrams illustrate the signaling pathways of some common targets for benzamide derivatives.
Caption: Role of Acetylcholinesterase (AChE) in Alzheimer's disease.[18][19][20]
Caption: Mechanism of action of Topoisomerase IIα.[21][22][23][24]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative docking studies of benzamide derivatives. By following these detailed protocols and principles of validation, researchers can generate reliable computational data to guide their drug discovery efforts. The key to a successful docking study lies not only in the technical execution but also in the careful interpretation of the results within the broader biological context of the target. Future studies should aim to integrate molecular dynamics simulations to provide a more dynamic picture of ligand binding and to further refine the predictive power of these computational models.
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A Senior Application Scientist's Guide to the In Vitro Validation of N-(4-acetylphenyl)-4-methoxybenzamide: A Comparative Approach
For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous in vitro testing. This guide provides a comprehensive framework for the initial biological characterization of N-(4-acetylphenyl)-4-methoxybenzamide, a molecule of interest due to its structural relation to benzamides with known therapeutic potential. While specific biological data for this exact compound is not yet prevalent in public literature, its core structure suggests a strong rationale for investigating its efficacy as a potential anticancer and antiviral agent[1][2].
This document will not only propose a suite of validation experiments but will also draw comparisons with a structurally similar and previously studied compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide , which has demonstrated notable antiviral activity[3][4][5]. By following the detailed protocols herein, researchers can generate a robust preliminary data package to support further development of this compound.
The Rationale: Why Investigate this compound?
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of therapeutic agents[2]. Derivatives of N-phenylbenzamide have shown promising in vitro activity against a variety of viruses, including Hepatitis C Virus (HCV) and Enterovirus 71 (EV71)[3][6]. Furthermore, various 4-methoxybenzamide and other benzamide derivatives have been explored for their anticancer properties, which are often attributed to mechanisms such as the induction of apoptosis and cell cycle arrest[7][8][9].
The structure of this compound, featuring a 4-methoxybenzamide core and an N-linked phenyl ring substituted with an acetyl group, suggests that it may share these biological activities. The acetyl group, being an electron-withdrawing moiety, can influence the molecule's electronic properties and its potential interactions with biological targets. Therefore, a systematic in vitro evaluation is warranted to elucidate its therapeutic potential.
A Framework for In Vitro Validation
To comprehensively assess the biological activity of this compound, a multi-pronged approach is recommended. This involves determining its cytotoxic effects on both cancerous and non-cancerous cell lines, investigating its impact on the cell cycle, and exploring its potential to induce apoptosis.
Foundational Cytotoxicity Screening: The MTT Assay
The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
For the purpose of this guide, we will use the cytotoxicity data of a related antiviral compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, as a point of comparison. This compound exhibited a 50% cytotoxic concentration (TC50) of 620 µM in Vero cells[3][4]. This provides a benchmark for assessing the relative toxicity of this compound.
| Cell Line | Compound | Concentration Range (µM) | IC50 (µM) | Selectivity Index (SI) |
| MCF-7 (Breast Cancer) | This compound | 0.1 - 100 | ||
| Doxorubicin (Positive Control) | 0.01 - 10 | |||
| HeLa (Cervical Cancer) | This compound | 0.1 - 100 | ||
| Doxorubicin (Positive Control) | 0.01 - 10 | |||
| HEK293 (Normal Kidney) | This compound | 0.1 - 100 | ||
| Doxorubicin (Positive Control) | 0.01 - 10 |
IC50: The concentration of a drug that is required for 50% inhibition in vitro. Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells.
-
Cell Seeding: Plate cells (e.g., MCF-7, HeLa, HEK293) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Investigating the Mechanism: Cell Cycle Analysis
Should this compound exhibit significant cytotoxicity, the next logical step is to investigate its effect on the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard method for this purpose.
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | - | |||
| This compound | IC50/2 | |||
| IC50 | ||||
| 2 x IC50 | ||||
| Nocodazole (Positive Control) | 0.1 |
-
Cell Treatment: Seed cells (e.g., HeLa) in 6-well plates and treat with this compound at concentrations around its IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Delving Deeper: Western Blot Analysis of Apoptotic Markers
To further elucidate the mechanism of cell death, Western blotting can be employed to examine the expression levels of key proteins involved in apoptosis.
| Target Protein | Vehicle Control | This compound (IC50) | Fold Change |
| Cleaved Caspase-3 | |||
| Bax | |||
| Bcl-2 | |||
| β-actin (Loading Control) |
-
Protein Extraction: Treat cells with this compound at its IC50 concentration for 24 or 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This guide provides a foundational, yet comprehensive, strategy for the initial in vitro validation of this compound. By systematically evaluating its cytotoxicity, impact on the cell cycle, and its ability to induce apoptosis, researchers can build a strong evidence base for its potential as a therapeutic agent. The comparative approach, using data from structurally related compounds, offers valuable context for interpreting the experimental outcomes. Positive results from these assays would justify further investigation, including more detailed mechanistic studies, in vivo efficacy trials, and exploration of its antiviral properties using relevant viral replication assays.
References
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PubMed. (n.d.). Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. Available at: [Link]
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MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]
-
PubMed. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Available at: [Link]
-
PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Available at: [Link]
-
MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available at: [Link]
-
Bentham Science. (2022). In silico Design, Synthesis and in vitro Anticancer Activity of Novel 4- Methylbenzamide Derivatives Containing 2,6- Substituted Purines. Available at: [Link]
-
ResearchGate. (2025). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Available at: [Link]
-
Sci-Hub. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available at: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(4-acetylphenyl)-4-methoxybenzamide
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all laboratory materials. This guide provides an in-depth, procedural framework for the proper disposal of N-(4-acetylphenyl)-4-methoxybenzamide (CAS No. 72269-25-1), ensuring the safety of personnel and the preservation of our environment. As your trusted partner in the laboratory, we are committed to providing guidance that extends beyond product application to encompass the entire lifecycle of your research materials.
Immediate Safety Considerations: The First Line of Defense
Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. Aromatic amides, as a class, can present various risks, and it is prudent to handle this compound with the appropriate precautions.
Personal Protective Equipment (PPE): A non-negotiable aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound, either in its pure form or as a waste product, the following should be worn:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes or fine dust particles.[5]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[5]
-
Protective Clothing: A lab coat is essential to protect against contamination of personal clothing.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.[6][7]
Engineering Controls: Whenever possible, handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9]
Characterizing the Waste: A Prerequisite for Proper Disposal
Accurate waste characterization is a cornerstone of compliant disposal. All waste containing this compound must be treated as hazardous waste unless determined otherwise through appropriate analysis. The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste identification.[10][11]
For this compound, the primary concerns are its potential toxicity and environmental impact. While specific data is limited, related benzamides are noted for their potential health effects.[1][12] Therefore, all waste streams containing this compound should be managed as hazardous.
| Property | Information (Based on Structurally Similar Compounds) | Relevance to Disposal |
| Physical State | Solid | Solid waste must be packaged to prevent dust formation and dispersal. |
| Solubility | Likely sparingly soluble in water; potentially soluble in organic solvents. | Determines whether the waste is aqueous or organic, influencing the choice of waste container and disposal route. |
| Toxicity | Benzamide is harmful if swallowed and is suspected of causing genetic defects.[1] 4-Methoxybenzamide can cause skin and serious eye irritation.[2][13] | Highlights the importance of preventing environmental release and personnel exposure. |
| Environmental Fate | Data not readily available, but aromatic compounds can be persistent in the environment. | Underscores the need for disposal methods that ensure complete destruction or secure containment. |
Step-by-Step Disposal Procedures
The following procedures provide a clear pathway for the safe disposal of waste containing this compound. These steps are designed to be self-validating, ensuring that each stage of the process is conducted with safety and compliance at the forefront.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure cost-effective disposal.
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, paper towels), and any reaction byproducts in a dedicated, clearly labeled hazardous waste container.[14]
-
Liquid Waste (Organic): Solutions of this compound in organic solvents should be collected in a separate, labeled container for flammable or halogenated organic waste, depending on the solvent used.[10]
-
Liquid Waste (Aqueous): While direct disposal of aqueous solutions containing this compound down the drain is not recommended due to potential environmental hazards, consult your institution's specific guidelines for the disposal of aqueous chemical waste.[15] In most cases, it should be collected as hazardous aqueous waste.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Waste Container Management
The integrity and proper labeling of waste containers are essential for safe storage and transport.
-
Container Selection: Use containers that are compatible with the chemical waste. For solid waste, a securely sealed, robust container is appropriate. For liquid waste, use leak-proof containers with tight-fitting lids.[10][14]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Toxic").[10] Ensure the date of initial waste accumulation is also recorded.
-
Storage: Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[11][14] Secondary containment should be used to capture any potential leaks or spills.
Step 3: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and reputable waste management vendor.
-
Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for arranging hazardous waste pickup and disposal. They will have established procedures and contracts with certified disposal companies.[16]
-
Provide Complete Information: When arranging for disposal, provide a detailed inventory of the waste, including the chemical name, quantity, and any other components in the waste stream.
Decontamination and Emergency Procedures
Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated. A suitable solvent (such as ethanol or acetone, depending on the equipment) followed by a soap and water wash is generally effective. All cleaning materials should be disposed of as hazardous waste.[17]
Spill Response: In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Consult the SDS (if available) or a similar compound's SDS: This will provide specific information on spill cleanup.
-
Small Spills (Solid): Carefully sweep up the material, avoiding the generation of dust, and place it in a labeled hazardous waste container.
-
Small Spills (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and place the absorbed material into a sealed, labeled hazardous waste container.[17]
-
Large Spills: For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to both scientific advancement and environmental stewardship.
References
-
SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPS. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxybenzamide. PubChem. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C16H15NO3). Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. Retrieved from [Link]
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Finar Limited. (2010, June 10). Material Safety Data Sheet: Benzamide. Retrieved from [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]
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National Academies of Sciences, Engineering, and Medicine. (n.d.). Appendix A: OSHA Laboratory Standard. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. Retrieved from [Link]
-
Auburn University. (n.d.). CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. Retrieved from [Link]
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New Jersey Department of Health. (2002, June). HAZARD SUMMARY: BENZAMIDE. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
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California Code of Regulations. (n.d.). Tit. 14, § 17362.3 - Contaminated Soil Disposal Facilities. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(4-acetylphenyl)-4-methoxybenzamide
Hazard Analysis: A Data-Driven Approach to Safety
A thorough hazard analysis is the foundation of any robust safety protocol. While a specific SDS for N-(4-acetylphenyl)-4-methoxybenzamide is not available, we can infer potential hazards by examining related compounds. Aromatic amides as a class can present risks of skin and eye irritation, and may be harmful if ingested or inhaled.[1][2][3] For instance, compounds like 4-Acetamidobenzenesulfonamide are known to cause skin and eye irritation and can be harmful if swallowed or inhaled.[1] Similarly, 4-Methoxybenzamide is recognized as a skin and eye irritant.[4][5] Therefore, a conservative approach that protects against these potential hazards is warranted.
| Potential Hazard | Rationale based on Structurally Similar Compounds | Primary Exposure Routes |
| Skin Irritation | Aromatic amides frequently exhibit skin irritant properties.[1][2][5] | Dermal contact |
| Eye Irritation | Direct contact with powders or solutions of similar compounds can cause serious eye irritation.[1][2][4][5] | Ocular contact |
| Respiratory Irritation | Inhalation of fine powders may lead to respiratory tract irritation.[1][5] | Inhalation |
| Harmful if Swallowed | Ingestion of related aromatic amides can be harmful.[1][2][6] | Ingestion |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks identified in our hazard analysis. The following recommendations are based on a comprehensive assessment of the potential hazards associated with this compound.
Eye and Face Protection: Shielding Against the Unseen
Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory whenever handling this compound in solid or solution form.[7] Goggles provide a complete seal around the eyes, offering superior protection from splashes and airborne particles compared to safety glasses. When there is a significant risk of splashing, such as during transfers of larger quantities or when working with heated solutions, a face shield should be worn in addition to safety goggles.[7][8][9]
Skin Protection: An Impermeable Barrier
Disposable nitrile gloves are recommended for handling this compound.[7] Nitrile offers good resistance to a broad range of chemicals and provides a reliable barrier against fine powders. It is crucial to inspect gloves for any signs of damage before use and to change them immediately if contact with the chemical is suspected.[7] For tasks with a higher risk of splashes, consider double-gloving to provide an additional layer of protection.
A buttoned, long-sleeved laboratory coat made of a flame-resistant material like Nomex® or 100% cotton should be worn at all times in the laboratory.[7][10] This will protect your skin and personal clothing from accidental spills and contamination.[8] Ensure your lab coat fits properly to provide maximum coverage.
Respiratory Protection: A Precautionary Measure
Whenever there is a potential for generating dust, such as when weighing or transferring the solid compound, it is prudent to work within a certified chemical fume hood or a powder containment hood.[11][12] If these engineering controls are not available or are insufficient to control exposure, a NIOSH-approved respirator may be necessary.[9][13] The type of respirator should be selected based on a formal risk assessment.
Operational Plan: Safe Handling from Start to Finish
A clear and logical operational plan ensures that safety is integrated into every step of your workflow.
Pre-Handling Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood or other ventilated enclosure is functioning correctly.
-
Assemble all PPE: Ensure you have all the necessary PPE readily available and in good condition.
-
Prepare your Workspace: Clear the work area of any unnecessary items and have spill cleanup materials on hand.
-
Review the Protocol: Mentally walk through the entire procedure before you begin.
Step-by-Step Handling Protocol
-
Donning PPE: Put on your lab coat, followed by safety goggles, and then gloves. If a respirator is required, it should be donned and fit-tested according to your institution's policy.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood or powder containment hood to minimize dust generation.[11][12] Use a spatula and weighing paper, and handle the compound gently to avoid creating airborne dust.
-
In-Solution Handling: When working with the compound in solution, handle it within a chemical fume hood. Avoid splashes and use appropriate glassware.
-
Post-Handling: After completing your work, decontaminate your work area.
-
Doffing PPE: Remove your PPE in the reverse order it was put on: gloves first, then goggles, and finally your lab coat. Wash your hands thoroughly with soap and water after removing your gloves.[4]
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.
Chemical Waste
All waste containing this compound, both solid and liquid, should be collected in a designated, properly labeled hazardous waste container.[4][14] The container should be kept closed when not in use and stored in a secondary containment vessel.
Contaminated PPE
Disposable gloves and any other contaminated disposable items should be placed in a sealed bag and disposed of as hazardous waste.[2] Reusable PPE, such as your lab coat, should be decontaminated according to your institution's procedures if it becomes contaminated.
Emergency Procedures: Preparing for the Unexpected
Even with the best precautions, accidents can happen. Being prepared to respond effectively is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][6][11] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6][11] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4][6][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][11] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. For larger spills, or if you are unsure, contact your institution's emergency response team.[2][15] |
Visualizing the Workflow
To further clarify the procedural flow, the following diagram illustrates the key decision points and steps for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
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- Safety D
- SAFETY DATA SHEET. (2021, December 24). Fisher Scientific.
- N-(4-methoxy-2-methylphenyl)acetamide - Safety Data Sheet. (2026, January 3). ChemicalBook.
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4-Methoxybenzamide. (n.d.). PubChem. Retrieved from [Link]
- SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
